Impurity F of Calcipotriol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C39H68O3Si2 |
|---|---|
Poids moléculaire |
641.1 g/mol |
Nom IUPAC |
(E,1S,4R)-4-[(1R,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-en-1-ol |
InChI |
InChI=1S/C39H68O3Si2/c1-27(16-23-35(40)30-18-19-30)33-21-22-34-29(15-14-24-39(33,34)9)17-20-31-25-32(41-43(10,11)37(3,4)5)26-36(28(31)2)42-44(12,13)38(6,7)8/h16-17,20,23,27,30,32-36,40H,2,14-15,18-19,21-22,24-26H2,1,3-13H3/b23-16+,29-17+,31-20-/t27-,32-,33-,34?,35-,36+,39-/m1/s1 |
Clé InChI |
DIMYHZDULFSWLS-RCVOIUESSA-N |
SMILES isomérique |
C[C@H](/C=C/[C@H](C1CC1)O)[C@H]2CCC\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
SMILES canonique |
CC(C=CC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
Origine du produit |
United States |
Foundational & Exploratory
Technical Guide to the Synthesis of Calcipotriol Impurity F
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol (B1668217), a synthetic analog of vitamin D, is a cornerstone in the topical treatment of psoriasis. Its efficacy is intrinsically linked to its high purity, necessitating a thorough understanding and control of impurities formed during its synthesis. Calcipotriol Impurity F, identified by the CAS number 112875-61-3, is a key intermediate in the synthesis of Calcipotriol itself. This technical guide provides an in-depth overview of the synthesis pathway leading to Calcipotriol Impurity F, offering detailed experimental insights and a logical framework for its formation.
Calcipotriol Impurity F is chemically defined as (5Z,7E,22E,24S)-24-cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol.[1][2][3] This structure reveals that Impurity F is essentially Calcipotriol with its 1α and 3β hydroxyl groups protected by tert-butyldimethylsilyl (TBDMS) ethers.[2][4] Consequently, the synthesis of Impurity F is an integral part of the total synthesis of Calcipotriol, representing the penultimate protected product before the final deprotection step.
Synthesis Pathway Overview
The synthesis of Calcipotriol and, by extension, Impurity F, typically follows a convergent approach. This strategy involves the independent synthesis of two key fragments: the A-ring synthon and the CD-ring system which includes the characteristic side chain. These fragments are then coupled to form the complete carbon skeleton of the target molecule.
A widely employed method for the crucial coupling step is the Wittig-Horner reaction (also known as the Horner-Wadsworth-Emmons reaction).[5][6][7] This reaction involves the olefination of a ketone or aldehyde. In the context of Calcipotriol synthesis, a phosphine (B1218219) oxide or phosphonate (B1237965) ylide derived from the A-ring is reacted with a C-22 aldehyde derivative of the CD-ring system.
The formation of Calcipotriol Impurity F can be logically broken down into the following key stages:
-
Synthesis of the Protected A-Ring Synthon: Preparation of a suitable A-ring fragment, typically as a phosphine oxide, with the hydroxyl groups protected as TBDMS ethers.
-
Synthesis of the CD-Ring Aldehyde with Side Chain: Construction of the hydrindane ring system (C and D rings) functionalized with the complete cyclopropyl-containing side chain and a C-22 aldehyde group. The hydroxyl group on the side chain is also typically protected.
-
Wittig-Horner Coupling: Reaction of the A-ring synthon with the CD-ring aldehyde to form the full carbon skeleton with the characteristic triene system of Calcipotriol. The product of this reaction, with the 1α and 3β positions still protected, is Calcipotriol Impurity F.
-
Final Deprotection: Removal of the TBDMS protecting groups from Impurity F to yield the final active pharmaceutical ingredient, Calcipotriol.
The following diagram illustrates the logical workflow of this synthetic strategy.
Experimental Protocols (Illustrative)
While specific, proprietary industrial processes may vary, the following sections outline generalized experimental methodologies for the key transformations, based on established synthetic chemistry principles for vitamin D analogs.
Synthesis of the Protected A-Ring Phosphine Oxide
The A-ring synthon is a crucial component. Its synthesis often starts from a readily available chiral precursor. The hydroxyl groups are protected early in the sequence to prevent unwanted side reactions.
-
Protection Step: To a solution of the A-ring diol precursor in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), are added imidazole (B134444) and tert-butyldimethylsilyl chloride (TBDMSCl). The reaction is typically stirred at room temperature until complete conversion is observed by thin-layer chromatography (TLC). The resulting di-TBDMS protected A-ring derivative is then purified by column chromatography.
-
Functionalization to Phosphine Oxide: The protected A-ring is then converted to the corresponding phosphine oxide. This can be achieved through a series of steps involving, for example, hydroboration-oxidation to introduce a primary alcohol, conversion to a tosylate or halide, and subsequent reaction with a phosphine oxide anion (e.g., the lithium salt of diphenylphosphine (B32561) oxide).
Synthesis of the CD-Ring Aldehyde
The CD-ring system, often derived from vitamin D2 or synthesized de novo, is elaborated to introduce the specific side chain of Calcipotriol and the C-22 aldehyde functionality required for the Wittig-Horner coupling.
-
Side Chain Construction: The synthesis of the C-24 cyclopropyl-containing side chain is a critical part of the process. One approach involves the stereoselective addition of an organometallic cyclopropyl (B3062369) reagent to a suitable aldehyde precursor attached to the CD-ring system.
-
Generation of the C-22 Aldehyde: The C-22 aldehyde can be generated by the oxidative cleavage of a corresponding diol or alkene at the appropriate position on a precursor side chain. Reagents such as sodium periodate (B1199274) or ozone are commonly used for this transformation. The resulting aldehyde is often used immediately in the subsequent coupling reaction due to potential instability.
Wittig-Horner Coupling to form Calcipotriol Impurity F
This is the key bond-forming reaction that unites the two major fragments.
-
Ylide Formation: The A-ring phosphine oxide is deprotonated at the carbon adjacent to the phosphorus atom using a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like THF at low temperature (e.g., -78 °C). This generates the reactive phosphonate carbanion (ylide).
-
Coupling Reaction: A solution of the CD-ring aldehyde in THF is then added slowly to the solution of the ylide at low temperature. The reaction mixture is allowed to warm to room temperature and stirred until the reaction is complete.
-
Work-up and Purification: The reaction is quenched, typically with a saturated aqueous solution of ammonium (B1175870) chloride. The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product, which is Calcipotriol Impurity F, is then purified by column chromatography on silica (B1680970) gel.
| Parameter | Typical Condition |
| Solvent | Anhydrous Tetrahydrofuran (THF) |
| Base | n-Butyllithium (n-BuLi) |
| Temperature | -78 °C to Room Temperature |
| Reactants Ratio | A-Ring Phosphine Oxide : CD-Ring Aldehyde (approx. 1.1 : 1) |
| Purification | Silica Gel Column Chromatography |
Table 1: Typical Reaction Conditions for the Wittig-Horner Coupling Step.
Deprotection of Impurity F to Calcipotriol
The final step in the synthesis of Calcipotriol is the removal of the TBDMS protecting groups from Impurity F.
-
Reaction: Calcipotriol Impurity F is dissolved in a suitable solvent, such as THF. A fluoride (B91410) source, most commonly tetrabutylammonium (B224687) fluoride (TBAF), is added to the solution. The reaction is monitored by TLC or HPLC.
-
Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent. The organic phase is washed, dried, and concentrated. The crude Calcipotriol is then purified, often by crystallization or further chromatographic techniques, to yield the final, highly pure active pharmaceutical ingredient.
| Parameter | Typical Condition |
| Reagent | Tetrabutylammonium fluoride (TBAF) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature | Room Temperature |
| Purification | Crystallization / Chromatography |
Table 2: Typical Conditions for the Final Deprotection Step.
Conclusion
The synthesis of Calcipotriol Impurity F is not a separate process but rather an integral and crucial stage in the total synthesis of Calcipotriol. As the di-TBDMS protected precursor to the final API, its formation via a convergent strategy, typically employing a Wittig-Horner reaction, is a key transformation. Understanding the steps leading to its formation and the subsequent deprotection is fundamental for controlling the purity and yield of the final Calcipotriol product. The methodologies outlined in this guide, while illustrative, provide a solid foundation for researchers and professionals involved in the development and manufacturing of this important dermatological drug.
References
- 1. Convergent total synthesis of (+)-calcipotriol: A scalable, modular approach to vitamin D analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective synthesis of C24-hydroxylated vitamin D3 analogs: a practical and expeditius route to calcipotriol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CN111662221B - Preparation method of calcipotriol impurity - Google Patents [patents.google.com]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Wittig-Horner Reaction [organic-chemistry.org]
In-Depth Technical Guide: Characterization of CAS Number 112875-61-3
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound identified by CAS number 112875-61-3 is (1α,3β,5Z,7E,22E,24S)-24-cyclopropyl-1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol , commonly referred to as Calcipotriol (B1668217) Impurity F or 1,3-Bis-O-(tert-butyldimethylsilyl)calcipotriene . It is a key intermediate and a known impurity in the synthesis of Calcipotriol, a synthetic analog of vitamin D3 used in the treatment of psoriasis.[][2] This document provides a comprehensive technical overview of its characterization, drawing from available data and inferring properties from its close structural relationship with Calcipotriol where direct data is unavailable.
Physicochemical Properties
A summary of the known physicochemical properties of Calcipotriol Impurity F is presented in Table 1. This data is compiled from various chemical supplier databases and safety data sheets.
Table 1: Physicochemical Properties of Calcipotriol Impurity F
| Property | Value | Source(s) |
| CAS Number | 112875-61-3 | [3] |
| Molecular Formula | C39H68O3Si2 | [4] |
| Molecular Weight | 641.13 g/mol | [][4] |
| IUPAC Name | (1α,3β,5Z,7E,22E,24S)-24-cyclopropyl-1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol | [6] |
| Synonyms | Calcipotriol Impurity F, 1,3-Bis-O-(tert-butyldimethylsilyl)calcipotriene | [] |
| Appearance | White to off-white solid | [7] |
| Storage Conditions | -20°C, protect from light, stored under nitrogen | [] |
| Purity (typical) | >98% (by HPLC) | [2][] |
Synthesis and Manufacturing
Calcipotriol Impurity F is primarily formed as an intermediate during the synthesis of Calcipotriol. The manufacturing process of Calcipotriol involves the protection of the hydroxyl groups at the C1 and C3 positions of a vitamin D analog precursor with tert-butyldimethylsilyl (TBDMS) groups.[8]
Caption: Generalized synthetic pathway illustrating the formation of Calcipotriol Impurity F.
Analytical Characterization
The primary methods for the analytical characterization and quantification of Calcipotriol Impurity F are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
High-Performance Liquid Chromatography (HPLC)
A stability-indicating RP-HPLC method has been developed for the estimation of Calcipotriol and its impurities.[10] While specific quantitative data for isolated Impurity F is not published, the methodology can be adapted for its analysis.
Table 2: Representative HPLC Method Parameters for Analysis of Calcipotriol and its Impurities
| Parameter | Description |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase A | Water:Methanol:THF (70:25:5 v/v/v) |
| Mobile Phase B | Acetonitrile:Water:THF (90:5:5 v/v/v) |
| Gradient | A time-based gradient elution is employed.[10] |
| Flow Rate | 1.0 - 2.0 mL/min |
| Column Temperature | 50°C |
| Detection | UV at 264 nm |
Experimental Protocol: HPLC Analysis
-
Standard Preparation: Accurately weigh and dissolve a reference standard of Calcipotriol Impurity F in a suitable diluent (e.g., acetonitrile:water 95:5 v/v) to a known concentration.
-
Sample Preparation: Prepare the sample containing Calcipotriol Impurity F in the same diluent.
-
Chromatographic Conditions: Set up the HPLC system with the parameters outlined in Table 2.
-
Injection: Inject equal volumes (e.g., 20 µL) of the standard and sample solutions.
-
Analysis: Identify the peak corresponding to Calcipotriol Impurity F based on its retention time relative to the standard. Quantify using the peak area.
Spectroscopic Data
Detailed NMR and mass spectra for Calcipotriol Impurity F are not publicly available. However, based on its structure, the following spectral characteristics can be anticipated:
-
¹H NMR: Signals corresponding to the vinyl protons of the triene system, protons of the cyclopropyl (B3062369) group, the methyl and t-butyl groups of the TBDMS protecting groups, and the steroid backbone.
-
¹³C NMR: Resonances for the olefinic carbons, carbons of the cyclopropyl ring, the steroid core, and the TBDMS groups.
-
Mass Spectrometry: The molecular ion peak [M]+ would be expected at m/z 641.13. Fragmentation patterns would likely involve the loss of the TBDMS groups and cleavage of the side chain.
Biological Activity and Mechanism of Action
As a close structural analog and precursor to Calcipotriol, Calcipotriol Impurity F is expected to exhibit similar biological activity as a Vitamin D Receptor (VDR) agonist.[] The biological activity of Calcipotriol is well-documented and is presumed to be relevant for its silylated precursor, although likely with different potency due to the bulky protecting groups which may affect receptor binding.
Calcipotriol exerts its effects by binding to the VDR, which then heterodimerizes with the retinoid X receptor (RXR). This complex binds to vitamin D response elements (VDREs) on DNA, modulating the transcription of target genes.[11] This signaling pathway is crucial for regulating cell proliferation, differentiation, and inflammation, particularly in keratinocytes.[3]
Caption: Inferred Vitamin D Receptor (VDR) signaling pathway for Calcipotriol Impurity F.
Experimental Protocol: In Vitro VDR Binding Assay (Illustrative)
This is a generalized protocol, as specific assay data for Calcipotriol Impurity F is not available.
-
Reagents: Recombinant human VDR, [³H]-Calcitriol (radioligand), unlabeled Calcipotriol Impurity F, assay buffer.
-
Procedure:
-
Incubate a fixed concentration of VDR and [³H]-Calcitriol with varying concentrations of unlabeled Calcipotriol Impurity F.
-
Allow the binding to reach equilibrium.
-
Separate bound from free radioligand using a method like filtration.
-
Quantify the radioactivity of the bound fraction using liquid scintillation counting.
-
-
Data Analysis: Determine the concentration of Calcipotriol Impurity F that inhibits 50% of the specific binding of [³H]-Calcitriol (IC₅₀ value). This provides a measure of its binding affinity for the VDR.
Safety Information
Safety data for Calcipotriol Impurity F indicates that it should be handled with care in a laboratory setting.
Table 3: Hazard and Precautionary Statements
| Category | Statement |
| Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Conclusion
Calcipotriol Impurity F (CAS 112875-61-3) is a well-characterized silylated intermediate in the synthesis of Calcipotriol. Its physicochemical properties are known, and analytical methods for its detection and quantification are established. While direct biological data for this specific impurity is scarce, its structural similarity to Calcipotriol strongly suggests it functions as a VDR agonist. Further research would be beneficial to fully elucidate its specific binding affinity, in vitro and in vivo activity, and to develop a comprehensive toxicological profile. This guide provides a foundational understanding for researchers and professionals working with this compound.
References
- 2. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcipotriol induces apoptosis in psoriatic keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. pnas.org [pnas.org]
- 9. US20100222614A1 - Process for the preparation of calcipotriol - Google Patents [patents.google.com]
- 10. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 11. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Potential Biological Activity of Calcipotriol Impurity F: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Calcipotriol (B1668217), a synthetic analogue of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic effects are primarily mediated through the Vitamin D Receptor (VDR), influencing cellular differentiation, proliferation, and immune responses. The manufacturing process of Calcipotriol can lead to the formation of various impurities, including Calcipotriol Impurity F. While the biological activities of Calcipotriol are well-documented, the specific actions of its impurities are often less characterized. This technical guide provides an in-depth exploration of the potential biological activity of Calcipotriol Impurity F, drawing upon the known mechanisms of Calcipotriol and other vitamin D analogues. It is important to note that while Calcipotriol Impurity F is identified as a ligand for VDR-like receptors, specific quantitative data on its biological effects are not extensively available in public literature.[1][2][3][] This guide, therefore, outlines the hypothesized activities and details the experimental protocols necessary to elucidate its precise pharmacological profile.
Introduction to Calcipotriol and Vitamin D Receptor Signaling
Calcipotriol exerts its effects by binding to the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily.[5] This ligand-receptor complex then heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction modulates gene transcription, leading to the regulation of various cellular processes.
The key biological effects of Calcipotriol relevant to psoriasis treatment include:
-
Inhibition of Keratinocyte Proliferation: Calcipotriol is known to decrease the hyperproliferation of keratinocytes, a hallmark of psoriasis.[6][7][8]
-
Induction of Keratinocyte Differentiation: It promotes the normal differentiation of epidermal cells.
-
Modulation of the Immune System: Calcipotriol influences the function of various immune cells, including T cells and dendritic cells, to reduce the inflammatory response in psoriatic plaques.[9][10][11]
Given that Calcipotriol Impurity F is a structurally related compound and identified as a ligand of VDR-like receptors, it is plausible that it may share some of these biological activities, although its potency and specific effects are yet to be determined.[1][2][3][]
Potential Biological Activities of Calcipotriol Impurity F
Based on its structural similarity to Calcipotriol, the following biological activities for Calcipotriol Impurity F are hypothesized:
Vitamin D Receptor Binding and Transcriptional Activation
It is anticipated that Calcipotriol Impurity F will bind to the VDR. The critical questions to be answered are its binding affinity relative to Calcipotriol and its ability to induce VDR-mediated gene transcription.
Table 1: Hypothetical Vitamin D Receptor (VDR) Binding Affinity and Transcriptional Activity
| Compound | VDR Binding Affinity (IC₅₀, nM) | Transcriptional Activation (EC₅₀, nM) |
| Calcitriol (Active Vitamin D3) | 1 | 0.1 |
| Calcipotriol | 5 | 1 |
| Calcipotriol Impurity F | To be determined | To be determined |
Effects on Keratinocyte Function
Calcipotriol Impurity F may influence the proliferation and differentiation of keratinocytes, which are key aspects of its potential therapeutic or adverse effects.
Table 2: Hypothetical Effects on Keratinocyte Proliferation and Differentiation
| Compound | Inhibition of Keratinocyte Proliferation (IC₅₀, µM) | Induction of Keratinocyte Differentiation (Marker: Involucrin) |
| Calcipotriol | 10 | +++ |
| Calcipotriol Impurity F | To be determined | To be determined |
Immunomodulatory Effects
The potential interaction of Calcipotriol Impurity F with the VDR suggests it may also modulate immune responses, a critical function of vitamin D analogues in treating inflammatory skin conditions.
Table 3: Hypothetical Immunomodulatory Effects
| Compound | Effect on T-cell Proliferation | Cytokine Modulation (e.g., IL-17, IFN-γ) |
| Calcipotriol | Inhibition | Downregulation |
| Calcipotriol Impurity F | To be determined | To be determined |
Experimental Protocols for Characterizing Biological Activity
To validate the hypothesized biological activities of Calcipotriol Impurity F, a series of in vitro experiments are necessary. The following protocols provide a framework for these investigations.
Vitamin D Receptor (VDR) Binding Assay
Objective: To determine the binding affinity of Calcipotriol Impurity F to the VDR.
Methodology: A competitive binding assay using a fluorescently labeled VDR ligand can be employed.
Protocol:
-
Reagents: Recombinant human VDR-LBD (Ligand Binding Domain), fluorescently labeled VDR ligand (e.g., fluorescently tagged Calcitriol), Calcipotriol (as a positive control), Calcipotriol Impurity F, and assay buffer.
-
Procedure:
-
Incubate a fixed concentration of VDR-LBD with a fixed concentration of the fluorescent ligand in the presence of increasing concentrations of unlabeled competitor (Calcipotriol or Calcipotriol Impurity F).
-
Allow the binding reaction to reach equilibrium.
-
Measure the fluorescence polarization (FP) of the samples. The binding of the fluorescent ligand to the VDR-LBD results in a high FP signal. Displacement by the competitor leads to a decrease in the FP signal.
-
-
Data Analysis: The IC₅₀ value (the concentration of the competitor that displaces 50% of the fluorescent ligand) is calculated by fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for a competitive VDR binding assay.
VDR-Mediated Transcriptional Reporter Assay
Objective: To assess the ability of Calcipotriol Impurity F to activate VDR-mediated gene transcription.
Methodology: A cell-based reporter gene assay is commonly used.
Protocol:
-
Cell Line: A human cell line (e.g., HEK293T or HaCaT keratinocytes) stably or transiently transfected with two plasmids: one expressing the full-length human VDR and another containing a luciferase reporter gene under the control of a VDRE-containing promoter.
-
Procedure:
-
Seed the transfected cells in a multi-well plate.
-
Treat the cells with increasing concentrations of Calcipotriol (positive control) or Calcipotriol Impurity F.
-
Incubate for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
-
Data Analysis: The EC₅₀ value (the concentration that produces 50% of the maximal response) is determined from the dose-response curve.
Caption: VDR-mediated transcriptional reporter assay pathway.
Keratinocyte Proliferation Assay
Objective: To determine the effect of Calcipotriol Impurity F on the proliferation of human keratinocytes.
Methodology: An MTT or similar colorimetric assay that measures cell viability can be used.
Protocol:
-
Cell Line: Human keratinocyte cell line (e.g., HaCaT) or primary human epidermal keratinocytes.
-
Procedure:
-
Seed the keratinocytes in a 96-well plate.
-
After cell attachment, treat with various concentrations of Calcipotriol Impurity F for a defined period (e.g., 72 hours).
-
Add MTT reagent to the wells and incubate to allow the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the percentage of cell proliferation inhibition relative to an untreated control and determine the IC₅₀ value.
Keratinocyte Differentiation Assay
Objective: To evaluate the ability of Calcipotriol Impurity F to induce keratinocyte differentiation.
Methodology: This can be assessed by measuring the expression of differentiation markers such as involucrin (B1238512) or transglutaminase.
Protocol:
-
Cell Culture: Culture human keratinocytes to near confluence and then induce differentiation by switching to a high-calcium medium in the presence of Calcipotriol Impurity F.
-
Procedure:
-
After a suitable incubation period (e.g., 5-7 days), harvest the cells.
-
Analyze the expression of differentiation markers by Western blotting or immunofluorescence staining for proteins, or by quantitative real-time PCR (qRT-PCR) for mRNA levels.
-
-
Data Analysis: Quantify the changes in marker expression relative to untreated controls.
T-Cell Proliferation Assay
Objective: To assess the immunomodulatory effect of Calcipotriol Impurity F on T-cell proliferation.
Methodology: A mixed lymphocyte reaction (MLR) or stimulation with a mitogen like phytohemagglutinin (PHA).
Protocol:
-
Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Procedure:
-
Culture the PBMCs in the presence of a T-cell stimulus (e.g., PHA or allogeneic dendritic cells).
-
Concurrently, treat the cells with different concentrations of Calcipotriol Impurity F.
-
After a few days of incubation, assess T-cell proliferation using a method such as [³H]-thymidine incorporation or a dye dilution assay (e.g., CFSE).
-
-
Data Analysis: Measure the reduction in T-cell proliferation in the presence of the impurity.
Caption: Experimental workflow for characterizing Impurity F.
Conclusion
While direct experimental data on the biological activity of Calcipotriol Impurity F is currently limited in the public domain, its structural relationship to Calcipotriol and its identification as a VDR-like receptor ligand provide a strong basis for hypothesizing its potential pharmacological effects. The experimental protocols detailed in this guide offer a comprehensive framework for researchers and drug development professionals to systematically investigate its VDR binding, transcriptional activity, and its effects on keratinocytes and immune cells. Elucidating the biological profile of Calcipotriol Impurity F is crucial for a complete understanding of the safety and efficacy of Calcipotriol-containing pharmaceutical products. Further research in this area is warranted to fill the existing knowledge gap.
References
- 1. invivochem.net [invivochem.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Calcipotriol affects keratinocyte proliferation by decreasing expression of early growth response-1 and polo-like kinase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcipotriol and betamethasone dipropionate exert additive inhibitory effects on the cytokine expression of inflammatory dendritic cell-Th17 cell axis in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Calcipotriol, a synthetic Vitamin D analog, promotes antitumor immunity via CD4+T-dependent CTL/NK cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effects of topical calcipotriol treatment on immune responses to vaccination - UBC Library Open Collections [open.library.ubc.ca]
Toxicological Assessment of Calcipotriol Impurities: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Calcipotriol (B1668217), a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. The safety and efficacy of calcipotriol drug products are not only dependent on the active pharmaceutical ingredient (API) itself but also on the profile of impurities present. This technical guide provides a comprehensive overview of the toxicological assessment of calcipotriol impurities, aligning with global regulatory standards. It outlines the classification of impurities, analytical methodologies for their identification and quantification, and a tiered approach to toxicological evaluation, including in silico, in vitro, and in vivo strategies. This document is intended to serve as a resource for researchers, scientists, and drug development professionals involved in the development and quality control of calcipotriol-based therapeutics.
Regulatory Framework for Impurity Assessment
The toxicological assessment of impurities in new drug substances like calcipotriol is guided by internationally harmonized guidelines, primarily from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
2.1 ICH Q3A(R2): Impurities in New Drug Substances
This guideline provides a framework for the content and qualification of impurities in new drug substances produced by chemical synthesis.[1][2][] It classifies impurities into three main categories:
-
Organic Impurities: These can be process-related (starting materials, by-products, intermediates) or drug-related (degradation products).[1][4] They may be identified or unidentified.
-
Inorganic Impurities: These result from the manufacturing process and include reagents, ligands, catalysts, and heavy metals.[1]
-
Residual Solvents: Organic or inorganic liquids used during the manufacturing process.
ICH Q3A(R2) establishes reporting, identification, and qualification thresholds based on the maximum daily dose of the drug substance.[1][4] Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity or impurity profile at the specified level.[1]
2.2 ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities
This guideline focuses on the assessment and control of mutagenic impurities to limit potential carcinogenic risk.[2] It outlines a framework for identifying, categorizing, and controlling these impurities based on a combination of in silico and experimental data. The use of two complementary (Q)SAR methodologies (one expert rule-based and one statistical-based) is recommended for the initial assessment of mutagenic potential.[5][6]
Identification and Characterization of Calcipotriol Impurities
Impurities in calcipotriol can arise from the manufacturing process or degradation over time.[]
3.1 Process-Related Impurities
These include isomers and byproducts formed during the chemical synthesis of calcipotriol.[] Isomers, while having similar molecular formulas, can exhibit different pharmacological and toxicological profiles.[]
3.2 Degradation Products
Calcipotriol is susceptible to degradation under various stress conditions, including:
-
Photodegradation: Exposure to UV light can lead to the formation of degradation products.[7]
-
Acid and Base Hydrolysis: Calcipotriol can degrade in acidic and basic environments.[]
-
Oxidation: Exposure to oxidizing agents, such as hydrogen peroxide, can cause degradation.[]
-
Thermal Degradation: High temperatures can lead to the formation of degradation products.[]
3.3 Known Calcipotriol Impurities
The European Pharmacopoeia (EP) lists several identified impurities for calcipotriol. While specific toxicological data for these individual impurities is not widely available in the public domain, their control is essential for ensuring the quality and safety of the drug substance.
| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Calcipotriol EP Impurity A | 126860-83-1 | C27H38O3 | 410.59 |
| Calcipotriol EP Impurity B | 2948288-30-8 | C27H40O3 | 412.60 |
| Calcipotriol EP Impurity C | 113082-99-8 | C27H40O3 | 412.6 |
| Calcipotriol EP Impurity D | 112827-99-3 | C27H40O3 | 412.6 |
| Calcipotriol EP Impurity E | 112849-14-6 | C27H42O3 | 414.63 |
| Calcipotriol EP Impurity F | 112875-61-3 | C39H68O3Si2 | 641.13 |
| Calcipotriol EP Impurity G | N/A | C54H78O5 | 807.22 |
| Calcipotriol EP Impurity H | N/A | C54H78O5 | 807.22 |
| Calcipotriol EP Impurity I | N/A | C27H40O3 | 412.61 |
Data compiled from multiple sources.[1][4][5][6][8][9][10][11][12][13]
Toxicological Assessment Workflow
A tiered approach is recommended for the toxicological assessment of calcipotriol impurities, starting with computational methods and progressing to in vitro and, if necessary, in vivo studies.
Caption: A tiered workflow for the toxicological assessment of calcipotriol impurities.
Experimental Protocols
5.1 In Silico Toxicity Prediction
In silico methods provide a rapid, non-testing approach for the initial assessment of mutagenicity and other toxicological endpoints.
Protocol: (Q)SAR for Mutagenicity (as per ICH M7)
-
Model Selection: Employ two complementary (Q)SAR methodologies: one expert rule-based (e.g., Derek Nexus®) and one statistical-based (e.g., Sarah Nexus™).
-
Input Data: Use the chemical structure of the impurity as the input.
-
Prediction: The expert rule-based system identifies structural alerts for mutagenicity based on known mechanistic knowledge. The statistical-based system compares the structure to a database of known mutagens and non-mutagens to predict its potential.
-
Result Interpretation:
-
Positive in both models: The impurity is treated as mutagenic.
-
Negative in both models: The impurity is considered to have a low likelihood of being mutagenic.
-
Conflicting results: Expert knowledge is required to interpret the findings, and further testing (i.e., an Ames test) is warranted.
-
A study utilizing the OSIRIS Property Explorer for in silico toxicity prediction of calcipotriol photodegradation products found that none of the five identified degradation products were predicted to be mutagenic, tumorigenic, reproductive, or irritant.[2][7]
5.2 In Vitro Toxicology
In vitro assays provide data on the potential of an impurity to cause cellular damage.
Protocol: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)
-
Bacterial Strains: Utilize a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) that are sensitive to different types of mutagens.
-
Metabolic Activation: Conduct the assay with and without a metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.
-
Method:
-
Plate Incorporation Method: The test substance, bacterial strain, and S9 mix (if used) are combined in molten top agar (B569324) and poured onto minimal glucose agar plates.
-
Pre-incubation Method: The test substance, bacterial strain, and S9 mix are incubated together before being mixed with top agar and plated.
-
-
Incubation: Incubate plates at 37°C for 48-72 hours.
-
Data Analysis: Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine or tryptophan). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.
Protocol: In Vitro Cytotoxicity in Human Keratinocytes (MTT Assay)
-
Cell Line: Use an immortalized human keratinocyte cell line (e.g., HaCaT or hTERT-immortalized keratinocytes).
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase during the experiment.
-
Treatment: Expose the cells to a range of concentrations of the calcipotriol impurity for a defined period (e.g., 24, 48, or 72 hours). Include a vehicle control and a positive control.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control. Determine the IC50 value (the concentration that inhibits cell growth by 50%).
Protocol: In Vitro Skin Irritation: Reconstructed Human Epidermis Test (OECD 439)
-
Test System: Utilize a commercially available reconstructed human epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™).[14]
-
Application of Test Substance: Apply the calcipotriol impurity topically to the surface of the RhE tissue.
-
Exposure and Incubation: Expose the tissue to the test substance for a defined period (e.g., 60 minutes) followed by a post-exposure incubation period (e.g., 42 hours).
-
Viability Assessment: Assess tissue viability using the MTT assay.
-
Data Analysis: A test substance is identified as an irritant if the mean tissue viability is reduced to ≤ 50% of the negative control.[7]
5.3 In Vivo Toxicology
In vivo studies are conducted if in silico and in vitro data are insufficient to qualify an impurity.
Protocol: Acute Dermal Toxicity (OECD 402)
-
Animal Model: Typically, the albino rabbit or rat is used.
-
Dose Application: Apply a single dose of the impurity to a small area of clipped, intact skin (approximately 10% of the body surface area).
-
Exposure: The exposure period is typically 24 hours. The test site is covered with a gauze patch and a semi-occlusive dressing.
-
Observation: Observe animals for signs of toxicity and mortality for up to 14 days.
-
Data Collection: Record body weight, clinical signs of toxicity, and perform a gross necropsy at the end of the study.
Protocol: Acute Dermal Irritation/Corrosion (OECD 404)
-
Animal Model: The albino rabbit is the preferred species.
-
Dose Application: Apply the test substance to a small patch of skin.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: Observe and score for erythema and edema at specified time points (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Classification: The scores are used to classify the irritation potential of the substance.
Signaling Pathways
6.1 Vitamin D Receptor (VDR) Signaling Pathway
The primary mechanism of action of calcipotriol is through its interaction with the Vitamin D Receptor (VDR), a nuclear receptor.[15]
Caption: Simplified VDR signaling pathway for calcipotriol.
Some impurities, particularly isomers, may also interact with the VDR, potentially leading to altered pharmacological or toxicological responses. Their binding affinity and subsequent activation or inhibition of the receptor would determine their effect.
Conclusion
The toxicological assessment of calcipotriol impurities is a critical component of ensuring the safety and quality of this important therapeutic agent. A systematic approach, guided by ICH principles, that integrates in silico, in vitro, and, when necessary, in vivo methods allows for a thorough evaluation of potential risks. While specific toxicological data for all known calcipotriol impurities are not always publicly available, adherence to established testing guidelines and a deep understanding of the potential degradation and synthetic pathways are paramount for drug developers. This guide provides a framework for conducting such assessments to support the development of safe and effective calcipotriol products.
References
- 1. veeprho.com [veeprho.com]
- 2. mdpi.com [mdpi.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. researchgate.net [researchgate.net]
- 6. Calcipotriol EP Impurity I - Acanthus Research [acanthusresearch.com]
- 7. researchgate.net [researchgate.net]
- 8. Calcitriol and Calcipotriol Modulate Transport Activity of ABC Transporters and Exhibit Selective Cytotoxicity in MRP1-overexpressing Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Calcipotriol | C27H40O3 | CID 5288783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Comprehensive analysis of vitamin D3 impurities in oily drug products using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Calcipotriol EP impurity E | IC177717 | Biosynth [biosynth.com]
- 15. Calcipotriol - Wikipedia [en.wikipedia.org]
The Emergence of a Process-Related Substance: A Technical Guide to the Discovery and Initial Identification of Calcipotriol Impurity F
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and initial identification of Calcipotriol Impurity F, a notable process-related impurity in the synthesis of the anti-psoriatic drug Calcipotriol. The document details the likely origins of this impurity, the analytical methodologies for its identification, and its structural characteristics.
Introduction to Calcipotriol and its Impurities
Calcipotriol (also known as Calcipotriene) is a synthetic analog of vitamin D3 used extensively in the topical treatment of psoriasis.[] Its therapeutic effect is attributed to its ability to inhibit keratinocyte proliferation and induce their differentiation. The synthesis of Calcipotriol is a complex multi-step process that can lead to the formation of various impurities.[] These impurities can be categorized as process-related, degradation products, or isomers, and their presence must be carefully controlled to ensure the safety and efficacy of the final drug product.[]
Calcipotriol Impurity F is a significant process-related impurity that is listed in the European Pharmacopoeia (EP).[] Its presence is a critical quality attribute that needs to be monitored during the manufacturing process of Calcipotriol.
Discovery and Origin of Calcipotriol Impurity F
While a singular, publicly available discovery manuscript for Calcipotriol Impurity F is not available, its identity as 1,3-Bis-O-(tert-butyldimethylsilyl)calcipotriene strongly points to its origin as a synthetic intermediate.
During the chemical synthesis of Calcipotriol, protecting groups are employed to prevent reactive hydroxyl groups from undergoing unwanted side reactions. Silyl (B83357) ethers, particularly the tert-butyldimethylsilyl (TBS) group, are commonly used for this purpose due to their stability and ease of selective removal.
Calcipotriol has two secondary hydroxyl groups at the 1 and 3 positions of the A-ring. It is highly probable that Calcipotriol Impurity F is a result of the incomplete removal of these TBS protecting groups during the final deprotection step of the synthesis.
The logical workflow for the likely emergence and identification of this impurity is depicted below:
Physicochemical Characteristics
A summary of the key physicochemical properties of Calcipotriol Impurity F is provided in the table below.
| Property | Value | Reference |
| Chemical Name | (5Z,7E,22E,24S)-24-cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol | [2] |
| Synonyms | 1,3-Bis-O-(tert-butyldimethylsilyl)calcipotriene | |
| CAS Number | 112875-61-3 | [][3][4] |
| Molecular Formula | C39H68O3Si2 | [2][5][6] |
| Molecular Weight | 641.13 g/mol | [2][5][6] |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Soluble in organic solvents, insoluble in water | Inferred |
Experimental Protocols for Identification
The initial identification of Calcipotriol Impurity F would have involved a combination of chromatographic separation and spectroscopic analysis. Below are representative experimental protocols.
High-Performance Liquid Chromatography (HPLC) for Separation and Detection
A stability-indicating Reverse Phase HPLC (RP-HPLC) method is crucial for separating Calcipotriol from its impurities. While a specific validated method for Impurity F is not publicly detailed, a general method capable of separating various Calcipotriol impurities can be adapted.[7][8]
Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
| Parameter | Condition |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm particle size |
| Mobile Phase A | Water:Methanol:Tetrahydrofuran (70:25:5, v/v/v) |
| Mobile Phase B | Acetonitrile:Water:Tetrahydrofuran (90:5:5, v/v/v) |
| Gradient Program | A gradient program would be optimized to ensure separation of all related substances. A typical program would involve a gradual increase in the percentage of Mobile Phase B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 50 °C |
| Detection Wavelength | 264 nm |
| Injection Volume | 20 µL |
Sample Preparation: A solution of the Calcipotriol drug substance is prepared in a suitable diluent (e.g., acetonitrile:water, 95:5 v/v) at a concentration appropriate for detecting impurities at the desired level.
Mass Spectrometry (MS) for Molecular Weight Determination
Following HPLC separation, the peak corresponding to Impurity F would be directed to a mass spectrometer for molecular weight determination.
Instrumentation:
-
Liquid Chromatography-Mass Spectrometry (LC-MS) system
-
Electrospray Ionization (ESI) source
MS Parameters:
| Parameter | Condition |
| Ionization Mode | Positive or Negative ESI, optimized for the analyte |
| Mass Range | m/z 100-1000 |
| Capillary Voltage | Optimized for maximum ion signal |
| Cone Voltage | Optimized for minimal fragmentation |
The expected molecular ion peak for Calcipotriol Impurity F (C39H68O3Si2) would be at m/z 641.13.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
For definitive structural confirmation, the impurity would be isolated using preparative HPLC and subjected to NMR analysis.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes and deuterated solvents (e.g., CDCl3)
NMR Experiments:
-
¹H NMR: To identify the proton environment and confirm the presence of the TBS protecting groups (characteristic signals around δ 0.05 and 0.9 ppm) and the core Calcipotriol structure.
-
¹³C NMR: To determine the number of unique carbon atoms and confirm the overall carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, confirming the attachment of the TBS groups to the 1 and 3 positions of the A-ring.
Data Presentation
The following table summarizes the key analytical data that would be expected for the initial identification of Calcipotriol Impurity F.
| Analytical Technique | Expected Result | Interpretation |
| HPLC | A distinct peak with a retention time different from Calcipotriol and other known impurities. | Indicates the presence of a unique chemical entity. |
| LC-MS | A molecular ion peak corresponding to a mass of approximately 641.13. | Confirms the molecular weight of the impurity. |
| ¹H NMR | Signals corresponding to the Calcipotriol core structure, plus two sets of signals for the tert-butyl and dimethylsilyl protons of the two TBS groups. | Confirms the presence of the Calcipotriol backbone and two silyl protecting groups. |
| ¹³C NMR | Carbon signals consistent with the Calcipotriol structure and the additional carbons from the two TBS groups. | Confirms the carbon framework of the impurity. |
Signaling Pathways and Biological Relevance
Currently, there is no publicly available information on whether Calcipotriol Impurity F interacts with the Vitamin D Receptor (VDR) or any other signaling pathways. As a protected intermediate, it is generally assumed to be biologically inactive. However, the presence of any impurity in a drug substance necessitates a thorough safety assessment.
The general workflow for assessing the biological impact of an impurity is outlined below.
Conclusion
Calcipotriol Impurity F is a well-characterized process-related impurity arising from the synthetic route to Calcipotriol, specifically from the incomplete removal of silyl protecting groups. Its initial identification would have followed a standard analytical chemistry workflow involving chromatographic separation and spectroscopic characterization. As a listed pharmacopoeial impurity, its control is a critical aspect of the quality assurance of Calcipotriol drug substance. Further research into the potential biological activity of this and other Calcipotriol-related compounds is an area of ongoing interest in the field of pharmaceutical sciences.
References
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Calcipotriol EP Impurity F - Acanthus Research [acanthusresearch.com]
- 5. clearsynth.com [clearsynth.com]
- 6. Calcipotriol EP Impurity B | Axios Research [axios-research.com]
- 7. scirp.org [scirp.org]
- 8. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
A Comprehensive Review of Impurities in Vitamin D Analogs: A Technical Guide for Researchers and Drug Development Professionals
Introduction
Vitamin D analogs are a cornerstone in the management of various medical conditions, most notably psoriasis and secondary hyperparathyroidism in patients with chronic kidney disease. These synthetic derivatives of the active form of vitamin D3, calcitriol (B1668218), are designed to exert potent biological effects with an improved therapeutic window. The chemical complexity and inherent instability of these molecules, however, present significant challenges during synthesis, formulation, and storage, leading to the formation of various impurities. This technical guide provides an in-depth review of the impurities associated with four prominent vitamin D analogs: Calcipotriol, Paricalcitol (B1678470), Maxacalcitol, and Doxercalciferol. It is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the identification, quantification, and control of these impurities.
The Regulatory Landscape: A Brief Overview
The control of impurities in active pharmaceutical ingredients (APIs) and drug products is a critical aspect of ensuring their quality, safety, and efficacy. Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines to address the identification, qualification, and control of impurities.
-
ICH Q3A(R2): Impurities in New Drug Substances This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances. It establishes thresholds for reporting (0.05%), identification (0.10%), and qualification (0.15% or 1.0 mg per day intake, whichever is lower) of impurities.
-
ICH Q3B(R2): Impurities in New Drug Products This guideline focuses on degradation products that may form during the manufacturing or storage of the drug product.[1] The thresholds for reporting, identification, and qualification are similar to those in Q3A.[1]
-
Pharmacopeias (USP and Ph. Eur.) The United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) provide monographs for specific drug substances and products, which include tests and acceptance criteria for impurities.[2][3] For instance, the USP monograph for Paricalcitol Injection specifies limits for known and unknown impurities.[4]
Vitamin D Metabolism and Signaling Pathway
To understand the biological context of vitamin D analogs and their potential impurities, it is essential to be familiar with the natural vitamin D metabolic and signaling pathway.
Calcipotriol
Calcipotriol (also known as calcipotriene) is a synthetic analog of calcitriol used in the topical treatment of psoriasis. Its chemical structure is characterized by a modified side chain.
Common Impurities:
Calcipotriol is susceptible to degradation via isomerization, oxidation, and photodegradation.[] Common impurities include process-related impurities and degradation products.[]
| Impurity Name | Type | Structure |
| Pre-calcipotriol | Degradation (Isomer) | Isomer formed by thermal equilibrium. |
| Calcipotriol EP Impurity A | Process/Degradation | Structure available from suppliers.[] |
| Calcipotriol EP Impurity C | Process/Degradation | Structure available from suppliers.[] |
| Calcipotriol EP Impurity D | Process/Degradation | Structure available from suppliers.[] |
| Calcipotriol EP Impurity F | Process/Degradation | Structure available from suppliers.[] |
| Calcipotriol EP Impurity I | Process/Degradation | Structure available from suppliers.[6] |
Quantitative Data on Impurities:
| Impurity | Formulation | Level Reported | Reference |
| Pre-calcipotriol | Ointment | Not specified, but separated and identified. | [7] |
| Impurity A | Anhydrous substance | Limit: ≤ 0.25% by TLC | [3] |
| Impurities G, H | Anhydrous substance | Limit: ≤ 0.25% (sum) by TLC | [3] |
Experimental Protocol: HPLC-UV Analysis of Calcipotriol in Cream
This protocol is based on a validated stability-indicating RP-HPLC method.[8]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Zorbax SB-300 C18 (dimensions not specified).[8]
-
Mobile Phase: Methanol and water (70:30, v/v).[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 25°C.[8]
-
Detection Wavelength: 264 nm.[8]
-
Injection Volume: 50 µL.[8]
-
Run Time: 7.5 min.[8]
3. Sample Preparation:
-
Accurately weigh about 1.0 g of the Calcipotriol Cream (0.005% w/w) into a 50.0 mL volumetric flask.[8]
-
Add 45.0 mL of the sample solvent (methanol) and disperse the cream using a vortex mixer.[8]
-
Sonicate for 30 minutes at room temperature.[8]
-
Dilute to volume with the sample solvent and mix well.[8]
-
Allow the solution to settle at 2–8°C for 2 hours.[8]
-
Filter the clear supernatant through a 0.2 µm nylon filter before injection.[8]
Paricalcitol
Paricalcitol is a synthetic analog of calcitriol used for the prevention and treatment of secondary hyperparathyroidism associated with chronic renal failure.[9]
Common Impurities:
Impurities in Paricalcitol can arise from the synthesis process or degradation. The USP monograph provides tests for related compounds.[2]
| Impurity Name | Type | Structure |
| Paricalcitol Related Compound D | Process/Degradation | Structure available in USP monograph.[4] |
| Other unspecified impurities | Process/Degradation | Controlled by USP monograph limits.[2] |
Quantitative Data on Impurities:
| Impurity | Formulation | Level Reported | Reference |
| Any individual impurity | Drug substance | ≤ 0.1% | [2] |
| Total impurities | Drug substance | ≤ 0.5% | [2] |
| Total impurities | Injection | ≤ 2.0% | [4] |
Experimental Protocol: Validated Stability-Indicating HPLC Method for Paricalcitol
This protocol is based on a validated method for Paricalcitol in pharmaceutical dosage forms.[10]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a diode array detector.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: C18 (250 x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: Acetonitrile and water (70:30, v/v).[10]
-
Flow Rate: Not specified.
-
Column Temperature: 25°C.[10]
-
Detection Wavelength: 250 nm.[10]
-
Injection Volume: Not specified.
3. Sample Preparation:
-
The method was applied to Paricalcitol in preloaded syringes and diluted solutions in Viaflo bags. Specific sample preparation details for these formulations would need to be adapted based on the concentration and matrix.
Maxacalcitol
Maxacalcitol is another vitamin D3 analog used for the treatment of secondary hyperparathyroidism.[11]
Common Impurities:
Several impurities of Maxacalcitol have been identified and are available as reference standards.[11][]
| Impurity Name | Type | Structure |
| (1R,3S,Z)-5-(2-((1S,3aS,7aS,E)-1-((R)-1-(3-Hydroxy-3-methylbutoxy)ethyl)-7a-methyloctahydro-4H-inden-4-ylidene)ethylidene)-4-methylenecyclohexane-1,3-diol | Process/Degradation | Structure available from suppliers.[11] |
| (20R)-trans-maxacalcitol | Process/Degradation | Structure available from suppliers.[] |
| 1β-maxacalcitol | Process/Degradation | Structure available from suppliers.[] |
Quantitative Data on Impurities:
Doxercalciferol
Doxercalciferol is a synthetic analog of vitamin D2 that is activated in the liver to its active forms. It is used to treat secondary hyperparathyroidism in patients with chronic kidney disease.
Common Impurities:
Forced degradation studies have been performed on Doxercalciferol, and several degradation products have been identified.[13]
| Impurity Name | Type | Structure |
| Impurity A (1α-hydroxy previtamin D2) | Degradation (Isomer) | Exists in equilibrium with Doxercalciferol.[13] |
| Impurity B (Trans-1α-hydroxy vitamin D2) | Degradation | Degradation product.[13] |
| Impurity C (1β-hydroxy vitamin D2) | Degradation | Degradation product.[13] |
Quantitative Data on Impurities:
| Impurity | Formulation | Level Reported | Reference |
| Impurity B | Injectable | Quantified in the range of 0.90–1.5% of the Doxercalciferol amount in forced degradation studies. | [13] |
Experimental Protocol: HPLC Analysis of Doxercalciferol Degradation Products
This protocol utilizes solid-phase extraction (SPE) for sample pre-concentration followed by gradient HPLC-UV analysis.[13]
1. Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
-
Solid-Phase Extraction (SPE) system.
-
Data acquisition and processing software.
2. Chromatographic Conditions:
-
Column: Not specified.
-
Mobile Phase: Gradient elution (details not fully specified).
-
Detection: UV.
3. Sample Preparation (SPE):
-
Injectable formulations of Doxercalciferol are subjected to SPE for pre-concentration of lipophilic impurities.[13]
Degradation Pathways
Vitamin D analogs are susceptible to degradation through several pathways, primarily driven by light, heat, and pH.
The control of impurities in Vitamin D analog drug substances and products is paramount for ensuring patient safety and therapeutic efficacy. A thorough understanding of the potential impurities, their formation pathways, and validated analytical methods for their detection and quantification is essential for drug development professionals. This technical guide has provided a comprehensive overview of the impurities associated with Calcipotriol, Paricalcitol, Maxacalcitol, and Doxercalciferol, along with detailed experimental protocols and a summary of the regulatory landscape. Continuous research and the development of advanced analytical techniques will further enhance our ability to control these critical quality attributes of Vitamin D analog pharmaceuticals.
References
- 1. researchgate.net [researchgate.net]
- 2. ftp.uspbpep.com [ftp.uspbpep.com]
- 3. uspbpep.com [uspbpep.com]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. file.scirp.org [file.scirp.org]
- 8. rjptonline.org [rjptonline.org]
- 9. Paricalcitol | C27H44O3 | CID 5281104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Validated stability-indicating HPLC method for paricalcitol in pharmaceutical dosage form according to ICH guidelines: application to stability studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 13. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to Calcipotriol Degradation Pathways and Impurity Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Calcipotriol (B1668217), a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy is intrinsically linked to its chemical stability. As a molecule susceptible to various environmental factors, understanding its degradation pathways is paramount for ensuring drug product quality, safety, and potency. This technical guide provides a comprehensive overview of the known degradation pathways of calcipotriol, the resulting impurities, and the analytical methodologies employed for their characterization.
Core Degradation Pathways
Calcipotriol is susceptible to degradation through several key pathways, including photodegradation, thermal degradation, oxidation, and hydrolysis under acidic and basic conditions. These degradation processes can lead to the formation of various impurities, some of which are isomers of the parent compound, while others are distinct degradation products.
Photodegradation
Exposure to ultraviolet (UV) radiation is a significant cause of calcipotriol degradation, particularly relevant for a topically applied drug.[1][2] More than 90% of calcipotriol can degrade upon exposure to UVA and UVB light.[3] The primary photodegradation mechanism involves the isomerization of the E-4-cyclopropyl-4-hydroxy-1-methylbut-2-en-1-yl moiety to the Z isomer.[2] Additionally, intramolecular [4+2] photoaddition in the hexa-1,3,5-triene fragment can occur, leading to the formation of diastereomers.[2] The presence of certain UV filters, such as sulisobenzone, can unexpectedly accelerate photodegradation.[2]
Thermal Degradation
Elevated temperatures can induce the degradation of calcipotriol. A key thermal degradation product is pre-calcipotriol , an isomer formed through a reversible transformation.[2] This process is influenced by temperature, and an equilibrium is eventually reached between calcipotriol and pre-calcipotriol in solution.[2] Pre-calcipotriol is also observed to form under UVA radiation and oxidative stress.[2]
Oxidative Degradation
Calcipotriol demonstrates significant degradation under oxidative stress. Exposure to hydrogen peroxide (H2O2) leads to the formation of degradation products.[] One of the identified degradation products under oxidative, as well as thermal and UVA stress, is pre-calcipotriol.[2]
Acid and Base Hydrolysis
Calcipotriol is susceptible to degradation in both acidic and basic environments.[] While specific degradation products from hydrolysis are not extensively detailed in the provided search results, the compound's general susceptibility to these conditions is noted.[]
Summary of Known Impurities and Degradation Products
Several impurities and degradation products of calcipotriol have been identified and characterized. These can be broadly categorized as process-related impurities (formed during synthesis) and degradation products (formed during storage or use).
| Impurity/Degradation Product | Systematic Name | Formation Pathway(s) |
| Pre-calcipotriol | An isomer of calcipotriol | Thermal, Photolytic (UVA), Oxidative (H2O2) |
| Impurity A | (5Z,7E,22E)-24-Cyclopropyl-1α,3β-dihydroxy-9,10-secochola-5,7,10(19),22-tetraen-24-one | Process-related/Degradation |
| Impurity B (7Z-Calcipotriol) | (5Z,7Z,22E,24S)-24-Cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | Isomerization (precursor to pre-calcipotriol) |
| Impurity C ((5E)-Calcipotriol) | (5E,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | Process-related/Degradation |
| Impurity D (24-Epi-calcipotriol) | (5Z,7E,22E,24R)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1α,3β,24-triol | Process-related/Degradation |
| Photodegradants CP-2 to CP-5 | Diastereomers formed from isomerization and intramolecular photoaddition of the side chain.[2] | Photolytic (especially in the presence of sulisobenzone) |
Quantitative Data on Calcipotriol Degradation
The following table summarizes quantitative findings from forced degradation studies.
| Stress Condition | Parameters | Extent of Degradation/Impurity Formation | Reference |
| Oxidative | 3% H2O2, 70°C, 10 min | Significant deterioration of calcipotriol | [] |
| Acid Hydrolysis | 0.01N HCl, Room Temperature, 5 min | Significant degradation | [] |
| Base Hydrolysis | 0.005N NaOH, Room Temperature, 5 min | Significant degradation | [] |
| Photolytic | 1.2 million lux hours, 200 Wh/m2 UV light | Considerable deterioration of calcipotriol | [] |
| Thermal | 60°C, 2 hours | Considerable deterioration of calcipotriol | [] |
| Thermal (Pre-calcipotriol formation) | 80°C, 5 hours (in acetonitrile) | Calcipotriol to Pre-calcipotriol ratio of 70:30 | [5] |
Experimental Protocols
Detailed methodologies are crucial for reproducible stability studies. Below are outlines of key experimental protocols.
Forced Degradation Studies
Objective: To generate potential degradation products and assess the stability-indicating properties of analytical methods.
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve calcipotriol in a suitable solvent (e.g., methanol) to a known concentration (e.g., 0.2 mg/mL).[2]
-
-
Stress Conditions:
-
Acid Hydrolysis: Treat the stock solution with 0.01N HCl at room temperature for 5 minutes.[] Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the stock solution with 0.005N NaOH at room temperature for 5 minutes.[] Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the stock solution with 3% H2O2 at 70°C for 10 minutes.[]
-
Thermal Degradation: Heat the stock solution at 60°C for 2 hours.[]
-
Photodegradation: Expose the stock solution in a quartz petri dish to UVA radiation (e.g., 1.2 million lux hours, 200 Wh/m2).[2][] A control sample should be wrapped in aluminum foil to exclude light.
-
-
Sample Analysis:
-
Analyze the stressed samples using a validated stability-indicating HPLC or UHPLC/MS method.
-
HPLC Method for Impurity Profiling
Objective: To separate and quantify calcipotriol and its impurities.
-
System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a Diode Array Detector (DAD).
-
Column: C18, 150 x 4.6 mm, 2.7 µm particle size.[]
-
Column Temperature: 50°C.[]
-
Mobile Phase:
-
Component A: Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v).[]
-
Component B: Acetonitrile (B52724):Water:Tetrahydrofuran (90:5:5 v/v/v).[]
-
-
Gradient Program: A gradient elution is typically employed to achieve optimal separation.
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 264 nm for calcipotriol and its related impurities.[]
-
Injection Volume: 20 µL.[]
-
Diluent: Acetonitrile:Water (95:5 v/v).[]
UHPLC/MS Method for Identification of Degradation Products
Objective: To identify the structure of unknown degradation products.
-
System: Ultra-High-Performance Liquid Chromatography coupled with a Mass Spectrometer (UHPLC/MS).
-
Column: A suitable C18 column for high-resolution separation.
-
Mobile Phase: A gradient of water and acetonitrile with a small amount of formic acid is commonly used.
-
Mass Spectrometry: High-resolution mass spectrometry (e.g., Q-TOF) allows for accurate mass measurements and fragmentation analysis to elucidate the structures of degradation products.
Visualizing Degradation Pathways and Workflows
Calcipotriol Degradation Pathways
Caption: Major degradation pathways of calcipotriol under various stress conditions.
Experimental Workflow for Forced Degradation Studies
Caption: A generalized workflow for conducting forced degradation studies of calcipotriol.
Conclusion
A thorough understanding of calcipotriol's degradation pathways is critical for the development of stable and effective pharmaceutical formulations. This guide has outlined the primary degradation routes, identified key impurities, and provided a framework for the experimental protocols necessary for robust stability testing. By implementing these methodologies, researchers and drug development professionals can ensure the quality and safety of calcipotriol-containing products.
References
- 1. scilit.com [scilit.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 5. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 6. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Introduction
Calcipotriol (B1668217), a synthetic analog of vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy stems from its ability to modulate keratinocyte proliferation and differentiation. To ensure the safety and efficacy of pharmaceutical formulations, rigorous analytical methods are required to identify and quantify Calcipotriol and its related substances. This application note presents a detailed and robust Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the comprehensive analysis of Calcipotriol and its European Pharmacopoeia listed impurities.
Chemical Structures of Calcipotriol and Its Related Substances
A thorough understanding of the chemical structures of Calcipotriol and its related substances is fundamental for accurate analysis. The following table details the key identifiers for these compounds.
Table 1: Calcipotriol and Its European Pharmacopoeia Related Substances
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Calcipotriol | 112965-21-6 | C₂₇H₄₀O₃ | 412.6 |
| Calcipotriol EP Impurity A | 126860-83-1 | C₂₇H₃₈O₃ | 410.59 |
| Calcipotriol EP Impurity B | 2948288-30-8 | C₂₇H₄₀O₃ | 412.60 |
| Calcipotriol EP Impurity C | 113082-99-8 | C₂₇H₄₀O₃ | 412.61 |
| Calcipotriol EP Impurity D | 112827-99-3 | C₂₇H₄₀O₃ | 412.6 |
| Calcipotriol EP Impurity E | - | C₂₇H₄₂O₃ | 414.62 |
| Calcipotriol EP Impurity F | 112875-61-3 | C₃₉H₆₈O₃Si₂ | 641.14 |
| Calcipotriol EP Impurity G | - | C₅₄H₇₈O₅ | 807.19 |
| Calcipotriol EP Impurity H | - | C₅₄H₇₈O₅ | 807.2 |
| Calcipotriol EP Impurity I | - | C₂₇H₄₀O₃ | 412.61 |
Quantitative UPLC-MS/MS Analysis
The developed UPLC-MS/MS method demonstrates high sensitivity, specificity, and a wide dynamic range for the quantification of Calcipotriol and its related substances.
Method Validation Summary
The method was validated according to the International Conference on Harmonisation (ICH) Q2(R2) guidelines.[1]
Table 2: Summary of Quantitative Method Validation Parameters [1][2]
| Parameter | Calcipotriol |
| Linearity Range | 0.5 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 7.39 µg/mL |
| Limit of Quantification (LOQ) | 50 µg/mL |
| Accuracy (% Recovery) | 99.17% - 101.55% |
| Precision (% RSD) | < 2.5% |
| Intra-day Accuracy | 90.5% - 105% |
| Inter-day Accuracy | 96.6% - 106% |
| Intra-day Precision | 3.09% - 10.7% |
| Inter-day Precision | 5.20% - 12.9% |
Mass Spectrometry Parameters
Multiple Reaction Monitoring (MRM) was used for the quantification of Calcipotriol. The transitions for the related substances are predicted based on the known fragmentation patterns of Vitamin D analogs, which typically involve the loss of water.
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Calcipotriol | 411.1 | 393.5 | ESI- |
| Calcipotriol EP Impurity A | 411.3 | 393.3 | ESI+ (Predicted) |
| Calcipotriol EP Impurity B | 413.3 | 395.3 | ESI+ (Predicted) |
| Calcipotriol EP Impurity C | 413.3 | 395.3 | ESI+ (Predicted) |
| Calcipotriol EP Impurity D | 413.3 | 395.3 | ESI+ (Predicted) |
| Calcipotriol EP Impurity E | 415.3 | 397.3 | ESI+ (Predicted) |
| Calcipotriol EP Impurity F | 641.5 | 623.5 | ESI+ (Predicted) |
| Calcipotriol EP Impurity G | 807.6 | 789.6 | ESI+ (Predicted) |
| Calcipotriol EP Impurity H | 807.6 | 789.6 | ESI+ (Predicted) |
| Calcipotriol EP Impurity I | 413.3 | 395.3 | ESI+ (Predicted) |
Note: ESI+ (Electrospray Ionization Positive Mode), ESI- (Electrospray Ionization Negative Mode). MRM transitions for impurities are predicted based on their molecular weights and typical fragmentation patterns.
Experimental Protocols
Sample Preparation: Liquid-Liquid Extraction (LLE)
This protocol is suitable for the extraction of Calcipotriol and its related substances from ointment formulations.
-
Sample Weighing: Accurately weigh approximately 1.0 g of the Calcipotriol ointment into a 50 mL centrifuge tube.
-
Internal Standard Spiking: Spike the sample with an appropriate internal standard (e.g., a deuterated analog of Calcipotriol) to correct for extraction variability.
-
Extraction:
-
Add 10 mL of n-hexane and vortex for 1 minute to dissolve the ointment base.
-
Add 10 mL of a methanol/water (80:20, v/v) mixture and vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Collection: Carefully collect the lower methanolic layer containing the analytes.
-
Evaporation: Evaporate the collected extract to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 1 mL of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial for analysis.
UPLC-MS/MS Method
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 2.7 µm)
-
Mobile Phase A: Water:Methanol:Tetrahydrofuran (70:25:5, v/v/v)[]
-
Mobile Phase B: Acetonitrile:Water:Tetrahydrofuran (90:5:5, v/v/v)[]
-
Flow Rate: 1.0 mL/min[]
-
Injection Volume: 20 µL[]
-
Column Temperature: 50°C[]
Gradient Elution Program: []
| Time (min) | Flow Rate (mL/min) | %A | %B |
| 0.1 | 1.0 | 98 | 2 |
| 2.0 | 1.0 | 98 | 2 |
| 15.0 | 1.0 | 70 | 30 |
| 28.0 | 1.0 | 70 | 30 |
| 30.0 | 1.0 | 72 | 28 |
| 50.0 | 1.0 | 72 | 28 |
| 55.0 | 2.0 | 5 | 95 |
| 62.0 | 2.0 | 5 | 95 |
| 65.0 | 1.0 | 98 | 2 |
| 70.0 | 1.0 | 98 | 2 |
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI)
-
Polarity: Positive and Negative (as specified in Table 3)
-
Scan Type: Multiple Reaction Monitoring (MRM)
Visualizations
Calcipotriol Signaling Pathway
Calcipotriol exerts its therapeutic effects by binding to the Vitamin D Receptor (VDR).[4][5] This binding initiates a cascade of molecular events that ultimately modulate the expression of genes involved in cell proliferation, differentiation, and inflammation.[4][5]
Caption: Calcipotriol signaling pathway in keratinocytes.
Experimental Workflow
The analytical workflow for the UPLC-MS/MS analysis of Calcipotriol and its related substances is a systematic process designed for accuracy and reproducibility.
References
Application Note: High-Resolution Separation of Calcipotriol and its Stereoisomers using Supercritical Fluid Chromatography (SFC)
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note details a robust method for the separation of Calcipotriol and its critical stereoisomers using Supercritical Fluid Chromatography (SFC). Calcipotriol, a synthetic analog of Vitamin D3, is a cornerstone in the topical treatment of psoriasis. Its manufacturing process can yield various stereoisomers, which may exhibit different pharmacological and toxicological profiles. Consequently, the development of a precise and efficient analytical method to resolve these isomers is imperative for ensuring drug quality and safety. This document provides a comprehensive protocol for the chiral separation of Calcipotriol isomers, leveraging the high efficiency and green credentials of SFC.
Introduction
Calcipotriol is an important therapeutic agent for psoriasis, acting as a Vitamin D receptor agonist to modulate gene transcription and normalize keratinocyte proliferation and differentiation. The molecule possesses multiple chiral centers, leading to the potential formation of several stereoisomers during synthesis. The primary isomeric impurity of concern is the C-24 epimer. Regulatory guidelines necessitate the accurate quantification of these isomers to guarantee the safety and efficacy of the final drug product.
Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to traditional normal-phase and reversed-phase liquid chromatography for chiral separations.[1][2] SFC utilizes supercritical carbon dioxide as the primary mobile phase, often modified with a small percentage of an organic solvent, typically an alcohol.[2] This technique offers several advantages, including faster analysis times, reduced organic solvent consumption, and often superior resolution compared to high-performance liquid chromatography (HPLC).[3][4] The low viscosity and high diffusivity of the supercritical mobile phase contribute to higher efficiency and faster equilibration times.[2] This application note presents a detailed SFC method for the baseline separation of Calcipotriol and its key isomers.
Experimental Workflow
The following diagram outlines the general workflow for the SFC analysis of Calcipotriol isomers, from sample preparation to data analysis.
Experimental Protocol
This protocol provides a detailed methodology for the separation of Calcipotriol isomers using a standard SFC system.
1. Instrumentation
-
SFC system equipped with a binary pump for CO2 and modifier delivery, an autosampler, a column oven, and a back-pressure regulator (BPR).
-
UV-Vis or Photodiode Array (PDA) detector.
2. Materials and Reagents
-
Carbon Dioxide (SFC grade)
-
Methanol (HPLC or SFC grade)
-
Ethanol (HPLC or SFC grade)
-
Calcipotriol reference standard and sample for analysis
3. Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | Chiralpak IC (4.6 x 150 mm, 3 µm) |
| Mobile Phase | Supercritical CO2 / Methanol |
| Gradient | Isocratic, 15% Methanol |
| Flow Rate | 2.5 mL/min |
| Column Temperature | 40°C |
| Back Pressure | 150 bar |
| Injection Volume | 5 µL |
| Detection | UV at 264 nm |
4. Sample Preparation
-
Prepare a stock solution of the Calcipotriol sample at a concentration of 1 mg/mL in methanol or ethanol.
-
Further dilute the stock solution to a working concentration of 0.1 mg/mL using the same solvent.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
5. System Suitability Prepare a solution containing both Calcipotriol and its C-24 epimer. The resolution between the two peaks should be greater than 1.5 to ensure adequate separation.
Expected Results
The described SFC method is expected to provide a baseline separation of Calcipotriol and its C-24 epimer. The following table summarizes the anticipated quantitative data based on typical chiral separations.
| Compound | Expected Retention Time (min) | Resolution (Rs) | Tailing Factor (Tf) |
| Calcipotriol | 4.2 | - | 1.1 |
| C-24 Epimer | 5.1 | > 1.5 | 1.2 |
Logical Relationship for Method Development
The development of a successful SFC method for chiral separation involves a systematic approach. The following diagram illustrates the logical relationships between key parameters in method development.
Discussion
The selection of a chiral stationary phase is critical for achieving separation. Polysaccharide-based columns, such as the Chiralpak series, are often a good starting point for chiral separations in SFC.[5][6] The choice of the organic modifier and its concentration in the mobile phase significantly influences selectivity and retention. Alcohols like methanol and ethanol are commonly used modifiers.[2]
Temperature and back pressure are also key parameters that can be optimized to improve resolution. An increase in temperature can sometimes improve peak shape and efficiency, while adjusting the back pressure can alter the density and solvating power of the supercritical fluid. The presented method provides a solid starting point for the separation of Calcipotriol isomers. Further optimization may be required depending on the specific isomeric impurities present in a given sample.
Conclusion
This application note presents a detailed protocol for the separation of Calcipotriol and its stereoisomers using Supercritical Fluid Chromatography. The method is rapid, efficient, and utilizes less organic solvent compared to traditional HPLC methods, making it a greener analytical solution. The provided workflow and method development guide offer a comprehensive resource for researchers and drug development professionals working on the analysis of Calcipotriol and other chiral compounds.
References
Application Note: Development of a Stability-Indicating Assay for Calcipotriol
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and stability testing of pharmaceutical products containing Calcipotriol (B1668217).
Introduction
Calcipotriol (also known as Calcipotriene) is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis.[1][2] To ensure the safety and efficacy of Calcipotriol formulations throughout their shelf life, a validated stability-indicating assay is crucial. Such an assay can accurately quantify the drug substance and resolve it from any potential degradation products that may form under various environmental influences.[] This application note details a comprehensive protocol for developing and implementing a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Calcipotriol, in line with the International Council for Harmonisation (ICH) guidelines.[4] The methodology involves subjecting Calcipotriol to forced degradation under hydrolytic, oxidative, thermal, and photolytic stress conditions to identify potential degradation pathways and confirm the method's specificity.[][5]
Materials and Reagents
-
Calcipotriol Reference Standard: Purity ≥98%
-
Calcipotriol Sample: Bulk drug substance or pharmaceutical formulation (e.g., ointment, cream)
-
HPLC Grade Methanol (B129727)
-
HPLC Grade Acetonitrile
-
HPLC Grade Water
-
Hydrochloric Acid (HCl): 0.1 N solution
-
Sodium Hydroxide (NaOH): 0.1 N solution
-
Hydrogen Peroxide (H₂O₂): 3% solution
-
n-Hexane (for ointment sample preparation)
-
HPLC System: With UV-Vis or Photodiode Array (PDA) detector
-
RP-C18 Column: e.g., 250 mm x 4.6 mm, 5 µm particle size
-
pH Meter
-
Sonicator
-
Centrifuge
-
Photostability Chamber
-
Forced-Convection Oven
Experimental Protocols
Chromatographic Conditions
A robust RP-HPLC method is essential for separating Calcipotriol from its impurities and degradation products.[6][7]
-
Column: Inertsil C18 (250 mm x 4.6 mm, 5 µm) or equivalent
-
Mobile Phase: Methanol:Water (80:20, v/v)[8] or Acetonitrile:Water (53:47, v/v)[9]
-
Injection Volume: 20 µL
-
Column Temperature: Ambient or controlled at 30°C[11]
-
Run Time: Approximately 15 minutes to ensure elution of all degradation products.
Preparation of Standard and Sample Solutions
-
Standard Stock Solution (e.g., 200 µg/mL): Accurately weigh and dissolve 2 mg of Calcipotriol reference standard in methanol and dilute to 10 mL in a volumetric flask.[1]
-
Working Standard Solution (e.g., 10 µg/mL): Dilute the stock solution appropriately with the mobile phase.
-
Sample Solution from Ointment (e.g., 5 µg/mL):
-
Accurately weigh a quantity of ointment equivalent to 0.5 mg of Calcipotriol into a flask.
-
Add approximately 20 mL of methanol and heat to 50-55°C until the base melts.[8]
-
Allow to cool to room temperature and filter. Repeat the extraction twice with 10 mL of methanol.[8]
-
Alternatively, for ointments containing betamethasone, a dispersion and centrifugation step with n-Hexane can be used to separate the drug from the ointment base before injection.[6]
-
Combine the extracts and dilute to 100 mL with methanol.[8] Sonicate the final solution for 10 minutes.
-
Forced Degradation Studies
Forced degradation studies are performed to demonstrate the specificity and stability-indicating nature of the analytical method.[12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][5]
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 N NaOH.
-
Dilute to a final concentration of approximately 10 µg/mL with the mobile phase and inject.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with an equivalent amount of 0.1 N HCl.
-
Dilute to a final concentration of approximately 10 µg/mL with the mobile phase and inject.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute to a final concentration of approximately 10 µg/mL with the mobile phase and inject.
-
-
Thermal Degradation:
-
Place the solid drug substance in a forced-convection oven at 60°C for 48 hours.[]
-
Separately, keep a solution of the drug substance at 60°C for 2 hours.[]
-
After the specified time, prepare a solution of approximately 10 µg/mL from the stressed solid sample and dilute the stressed solution sample with the mobile phase and inject.
-
-
Photolytic Degradation:
-
Expose the solid drug substance and a solution of the drug substance to a light source according to ICH Q1B guidelines.[5] This typically involves an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[][5]
-
Prepare a solution of approximately 10 µg/mL from the stressed solid sample and dilute the stressed solution sample with the mobile phase.
-
Inject the samples into the HPLC system. A known photodegradation product of Calcipotriol is pre-calcipotriol.[1][10]
-
Visualization of Protocols and Pathways
Caption: Experimental workflow for developing the stability-indicating assay.
Caption: Simplified degradation pathways of Calcipotriol under stress.
Results and Discussion
The primary objective of a stability-indicating method is to achieve complete separation of the parent drug from its degradation products. The chromatograms from the forced degradation studies should be evaluated for peak purity and resolution. Under the described HPLC conditions, Calcipotriol typically elutes at a retention time of approximately 8.2 minutes.[8] Degradation products, such as pre-calcipotriol, are expected to have different retention times, demonstrating the method's specificity.[10]
The table below summarizes typical results from a forced degradation study. The percentage of degradation is calculated by comparing the peak area of Calcipotriol in the stressed sample to that of an unstressed control sample.
Table 1: Summary of Forced Degradation Data for Calcipotriol
| Stress Condition | Retention Time (RT) of Calcipotriol (min) | RT of Major Degradation Product(s) (min) | % Degradation of Calcipotriol |
| Unstressed Control | 8.2 | - | 0% |
| Acid Hydrolysis (0.1 N HCl) | 8.2 | 5.4, 6.8 | 12.5% |
| Base Hydrolysis (0.1 N NaOH) | 8.2 | 4.9 | 8.9% |
| Oxidation (3% H₂O₂) | 8.2 | 7.5 (Pre-Calcipotriol) | 15.2% |
| Thermal (60°C, Solid) | 8.2 | 7.5 (Pre-Calcipotriol) | 7.3% |
| Photolytic (ICH Q1B) | 8.2 | 7.5, 9.1 | 18.6% |
(Note: The retention times and degradation percentages are illustrative and may vary based on the exact chromatographic system and stress conditions used.)
The results should demonstrate that the degradation product peaks do not interfere with the Calcipotriol peak. A PDA detector can be used to confirm peak purity, ensuring that the parent peak is spectrally pure in all stressed samples.[] The method's ability to separate known impurities, such as Calcipotriol EP Impurities A, B, C, and D, further establishes its suitability.[]
Conclusion
The described RP-HPLC method is simple, specific, and stability-indicating for the quantification of Calcipotriol in the presence of its degradation products. By subjecting the drug to various stress conditions as per ICH guidelines, the method's specificity is robustly demonstrated. This protocol provides a reliable framework for routine quality control analysis, stability studies, and formulation development of pharmaceutical products containing Calcipotriol. The method should be fully validated according to ICH Q2(R2) guidelines for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[1][6]
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 4. resolvemass.ca [resolvemass.ca]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 7. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D 3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene | Semantic Scholar [semanticscholar.org]
- 8. rjptonline.org [rjptonline.org]
- 9. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rjptonline.org [rjptonline.org]
- 11. ijnrd.org [ijnrd.org]
- 12. biopharminternational.com [biopharminternational.com]
Application Note: Quantitative Analysis of Impurity F in Bulk Calcipotriol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of Impurity F in bulk Calcipotriol drug substance using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Introduction
Calcipotriol is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis.[1][2] Like any active pharmaceutical ingredient (API), the purity of bulk Calcipotriol is critical to its safety and efficacy. Impurity profiling is a key aspect of quality control in pharmaceutical manufacturing.[] Impurity F, identified by the CAS number 112875-61-3, is a potential process-related impurity or degradation product of Calcipotriol.[4][5][6] Its chemical name is (5Z,7E,22E,24S)-24-cyclopropyl-1α,3β-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-secochola-5,7,10(19),22-tetraen-24-ol.[4][5] Accurate and robust analytical methods are required for the quantification of Impurity F to ensure that it is controlled within acceptable limits as per regulatory guidelines.
This application note details a reversed-phase HPLC method suitable for the separation and quantification of Impurity F from Calcipotriol. The method is based on established principles for the analysis of Calcipotriol and its related substances.[7][8]
Chemical Structures:
| Compound | Chemical Structure |
| Calcipotriol |
[1] |
| Impurity F |
[5] |
Experimental Protocols
Materials and Reagents
-
Calcipotriol Reference Standard (CRS)
-
Calcipotriol Impurity F Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Phosphoric acid (analytical grade)
-
Diluent: Acetonitrile and Water (50:50, v/v)
Instrumentation and Chromatographic Conditions
A validated HPLC system equipped with a UV detector is recommended. The following chromatographic conditions are proposed based on methods developed for Calcipotriol and its impurities.[8][9]
| Parameter | Recommended Conditions |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 264 nm[][8] |
| Injection Volume | 10 µL |
Preparation of Solutions
Standard Solutions:
-
Calcipotriol Standard Stock Solution (A): Accurately weigh about 25 mg of Calcipotriol Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Impurity F Standard Stock Solution (B): Accurately weigh about 5 mg of Impurity F Reference Standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Standard Solution (for System Suitability and Quantification): Pipette 1.0 mL of Calcipotriol Standard Stock Solution (A) and 1.0 mL of Impurity F Standard Stock Solution (B) into a 100 mL volumetric flask and dilute to volume with the diluent.
Sample Solution:
-
Accurately weigh about 25 mg of the bulk Calcipotriol sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Data Presentation and Calculations
The concentration of Impurity F in the bulk Calcipotriol sample is calculated using the external standard method.
Calculation:
Where:
-
Area_ImpF_Sample = Peak area of Impurity F in the sample chromatogram
-
Area_ImpF_Std = Peak area of Impurity F in the standard chromatogram
-
Conc_ImpF_Std = Concentration of Impurity F in the standard solution (mg/mL)
-
Conc_Sample = Concentration of the Calcipotriol sample in the sample solution (mg/mL)
System Suitability:
The system suitability should be evaluated before sample analysis by injecting the standard solution. The acceptance criteria should be established based on internal validation data.
| Parameter | Recommended Acceptance Criteria |
| Tailing Factor (for both peaks) | ≤ 2.0 |
| Theoretical Plates (for both peaks) | ≥ 2000 |
| Resolution (between Calcipotriol and Impurity F) | ≥ 2.0 |
| %RSD for replicate injections (n=6) | ≤ 2.0% |
Quantitative Data Summary (Hypothetical Data for Illustration):
The following table presents a hypothetical summary of quantitative data for the analysis of three different batches of bulk Calcipotriol.
| Batch Number | Concentration of Impurity F (%) |
| Batch A | 0.08 |
| Batch B | 0.12 |
| Batch C | 0.05 |
Method Validation (Protocol Outline)
The analytical method should be validated according to ICH Q2(R1) guidelines. The following validation parameters should be assessed:
-
Specificity: Demonstrate the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. This can be done by forced degradation studies (acid, base, oxidation, thermal, and photolytic stress).
-
Linearity: Analyze a minimum of five concentrations of Impurity F over a specified range (e.g., LOQ to 150% of the specification limit). The correlation coefficient (r²) should be ≥ 0.99.
-
Range: The range should be established based on the linearity studies.
-
Accuracy: Perform recovery studies by spiking known amounts of Impurity F into the Calcipotriol sample at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples at 100% of the test concentration. The RSD should be ≤ 2.0%.
-
Intermediate Precision (Inter-day precision): The analysis should be repeated on a different day, with a different analyst, and on a different instrument. The RSD between the two sets of results should be evaluated.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., flow rate, column temperature, mobile phase composition) on the analytical results.
Note: The Relative Response Factor (RRF) for Impurity F relative to Calcipotriol should be experimentally determined if a certified reference standard for Impurity F is not used for routine analysis. The RRF can be calculated from the slope of the calibration curves of Calcipotriol and Impurity F.
Visualizations
Caption: Experimental workflow for the quantitative analysis of Impurity F in Calcipotriol.
Caption: Logical relationship of the analytical procedure for Impurity F analysis.
References
- 1. Calcipotriol | C27H40O3 | CID 5288783 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 4. veeprho.com [veeprho.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 9. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D 3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Forced Degradation Studies of Calcipotriol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting forced degradation studies on Calcipotriol (B1668217). The aim is to identify potential degradation products, establish degradation pathways, and develop stability-indicating analytical methods as per regulatory requirements.
Introduction
Calcipotriol is a synthetic analog of vitamin D3 used in the topical treatment of psoriasis.[1] Like many pharmaceutical compounds, Calcipotriol is susceptible to degradation when exposed to various environmental factors such as light, heat, humidity, and reactive chemical species. Forced degradation studies, or stress testing, are essential to understand the intrinsic stability of the drug substance, identify potential degradants that could form under storage and handling conditions, and to develop and validate stability-indicating analytical methods.[2][3]
This document outlines the protocols for subjecting Calcipotriol to various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress. It also provides a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Calcipotriol and its degradation products.
Experimental Protocols
Materials and Reagents
-
Calcipotriol reference standard
-
Hydrochloric acid (HCl), analytical grade
-
Sodium hydroxide (B78521) (NaOH), analytical grade
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Tetrahydrofuran (THF), HPLC grade
-
Formic acid, analytical grade
Forced Degradation (Stress) Studies
The following protocols are designed to induce approximately 5-20% degradation of Calcipotriol, as recommended by ICH guidelines.[4]
-
Prepare a stock solution of Calcipotriol in methanol (e.g., 1 mg/mL).
-
To 1 mL of the stock solution, add 1 mL of 0.01 N HCl.
-
Keep the solution at room temperature for 5 minutes.[]
-
After the specified time, neutralize the solution with an equivalent amount of 0.01 N NaOH.
-
Dilute the resulting solution to a suitable concentration with the mobile phase for HPLC analysis.
-
To 1 mL of the Calcipotriol stock solution (1 mg/mL in methanol), add 1 mL of 0.005 N NaOH.
-
Maintain the solution at room temperature for 5 minutes.[]
-
Neutralize the solution with an equivalent amount of 0.005 N HCl.
-
Dilute the neutralized solution to an appropriate concentration with the mobile phase for HPLC analysis.
-
To 1 mL of the Calcipotriol stock solution, add 1 mL of 3% (v/v) hydrogen peroxide.
-
Heat the solution at 70°C for 10 minutes.[]
-
Cool the solution to room temperature.
-
Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.
-
Transfer a known amount of solid Calcipotriol powder into a glass vial.
-
Place the vial in a calibrated oven at 60°C for 2 hours.[]
-
Alternatively, expose a solution of Calcipotriol (1 mg/mL in methanol) to the same conditions.
-
After exposure, allow the sample to cool to room temperature.
-
Dissolve the solid sample or dilute the solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Expose a solution of Calcipotriol (e.g., 100 µg/mL in methanol) to a light source that provides both UV and visible light.[6]
-
The exposure should be equivalent to 1.2 million lux hours and 200 watt-hours per square meter of UV light, as per ICH Q1B guidelines.[][6]
-
A control sample should be kept in the dark under the same temperature conditions.
-
After exposure, dilute the solution as necessary with the mobile phase for HPLC analysis.
Analytical Methodology: Stability-Indicating HPLC Method
This method is designed to separate Calcipotriol from its potential degradation products.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 2.7 µm particle size |
| Mobile Phase A | Water: Methanol: THF (70:25:5, v/v/v)[] |
| Mobile Phase B | Acetonitrile: Water: THF (90:5:5, v/v/v)[] |
| Gradient Program | See Table 1 |
| Flow Rate | 1.0 mL/min, increasing to 2.0 mL/min as per gradient |
| Column Temperature | 50°C[] |
| Injection Volume | 20 µL[] |
| Detector | UV/PDA at 264 nm[] |
Table 1: Gradient Elution Program
| Time (min) | Flow (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.1 | 1.0 | 98 | 2 |
| 2.0 | 1.0 | 98 | 2 |
| 15.0 | 1.0 | 70 | 30 |
| 28.0 | 1.0 | 70 | 30 |
| 30.0 | 1.0 | 72 | 28 |
| 50.0 | 1.0 | 72 | 28 |
| 55.0 | 2.0 | 5 | 95 |
| 62.0 | 2.0 | 5 | 95 |
| 65.0 | 1.0 | 98 | 2 |
| 70.0 | 1.0 | 98 | 2 |
| This gradient program is based on a published method and may require optimization for specific instrumentation and columns.[] |
Data Presentation
The results of the forced degradation studies should be presented in a clear and concise tabular format to facilitate comparison.
Table 2: Summary of Forced Degradation Studies of Calcipotriol
| Stress Condition | Reagent/Condition Details | Duration | Calcipotriol Assay (%) | Major Degradant(s) | % of Major Degradant(s) | Total Impurities (%) | Mass Balance (%) |
| Acid Hydrolysis | 0.01 N HCl, Room Temperature | 5 min | Data | Name/RT | Data | Data | Data |
| Base Hydrolysis | 0.005 N NaOH, Room Temperature | 5 min | Data | Name/RT | Data | Data | Data |
| Oxidation | 3% H₂O₂, 70°C | 10 min | Data | Pre-Calcipotriol | Data | Data | Data |
| Thermal | 60°C (Solid State) | 2 hours | Data | Pre-Calcipotriol | Data | Data | Data |
| Photolytic | 1.2 million lux hrs, 200 Wh/m² UV | - | Data | Z-isomer, Diastereomers | Data | Data | Data |
| Note: "Data" indicates where quantitative results from the experimental analysis should be filled. RT refers to the retention time of the degradant peak. |
Identification of Degradants
The primary degradation product observed under thermal, oxidative, and photolytic (UVA) stress is pre-calcipotriol .[7] Photodegradation can also lead to the isomerization of the side chain , resulting in the formation of the Z-isomer and diastereomers.[8] Further characterization of unknown degradation products can be achieved using hyphenated techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry).
Visualization of Workflows and Pathways
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for conducting forced degradation studies of Calcipotriol.
Logical Relationship of Forced Degradation Analysis
Caption: Logical flow from inputs to outputs in a forced degradation study.
References
- 1. Calcipotriol - Wikipedia [en.wikipedia.org]
- 2. pharmainfo.in [pharmainfo.in]
- 3. longdom.org [longdom.org]
- 4. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Simultaneous determination of mometasone furoate and calcipotriol in a binary mixture by validated HPLC and chemometric-assisted UV spectrophotometric methods and identification of degradation products by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
[City, State] – [Date] – In a significant advancement for pharmaceutical quality control, detailed application notes and protocols have been developed for the chromatographic separation of Calcipotriol from its process-related impurities. This comprehensive guide offers researchers, scientists, and drug development professionals a robust framework for ensuring the purity and safety of Calcipotriol, a synthetic vitamin D derivative widely used in the treatment of psoriasis.[]
Calcipotriol's complex synthesis and susceptibility to degradation from environmental factors like heat, light, and moisture can lead to the formation of various impurities.[] These impurities, which include byproducts, isomers, and degradation products, can potentially impact the drug's efficacy and safety, making their precise identification and control a critical aspect of the manufacturing process.[]
This application note details validated High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) methods for the effective separation and quantification of Calcipotriol and its known impurities.
Understanding Calcipotriol and Its Impurities
Calcipotriol is a vitamin D3 analogue that regulates cell proliferation and differentiation.[2] During its synthesis and storage, several process-related impurities and degradation products can emerge. These can be broadly categorized as:
-
Process-Related Impurities: These are byproducts formed during the chemical synthesis of Calcipotriol. They often have structures similar to Calcipotriol, making their separation challenging.[]
-
Isomeric Impurities: Isomers of Calcipotriol may form during synthesis and can have different pharmacological activities and toxicity profiles.[]
-
Degradation Products: Calcipotriol can degrade when exposed to heat, light, moisture, and oxygen.[] Forced degradation studies are crucial to identify these potential degradants.[]
A list of some known Calcipotriol impurities is provided in the table below.
| Impurity Name | Molecular Formula | Molecular Weight |
| Calcipotriol EP Impurity A | C₂₇H₃₈O₃ | 410.59 |
| Calcipotriol EP Impurity B | C₂₇H₄₀O₃ | 412.61 |
| Calcipotriol EP Impurity C | C₂₇H₄₀O₃ | 412.61 |
| Calcipotriol EP Impurity D | C₂₇H₄₀O₃ | 412.61 |
| Calcipotriol EP Impurity E | C₂₇H₄₂O₃ | 414.62 |
| Calcipotriol EP Impurity F | C₃₉H₆₈O₃Si₂ | 641.13 |
| Calcipotriol EP Impurity G | C₅₄H₇₈O₅ | 807.22 |
| Calcipotriol EP Impurity H | C₅₄H₇₈O₅ | 807.22 |
| Calcipotriol EP Impurity I | C₂₇H₄₀O₃ | 412.61 |
| Pre-Calcipotriol | C₂₇H₄₀O₃ | 412.61 |
Data sourced from various chemical suppliers.[3][4]
Experimental Protocols
This section provides detailed methodologies for the chromatographic separation of Calcipotriol and its impurities using HPLC and UPLC systems.
High-Performance Liquid Chromatography (HPLC) Method
A stability-indicating reversed-phase HPLC method has been developed for the simultaneous estimation of Calcipotriol and its related substances.
Chromatographic Conditions:
| Parameter | Condition |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm |
| Mobile Phase A | Water:Methanol (B129727):THF (70:25:5, v/v/v) |
| Mobile Phase B | Acetonitrile:Water:THF (90:5:5, v/v/v) |
| Gradient Program | See table below |
| Flow Rate | 1.0 - 2.0 mL/min |
| Column Temperature | 50°C |
| Detection Wavelength | 264 nm for Calcipotriol and impurities |
| Injection Volume | 20 µL |
Gradient Program:
| Time (min) | Flow (mL/min) | % Mobile Phase A |
| 0.1 | 1.0 | 98 |
| 2 | 1.0 | 98 |
| 15 | 1.0 | 70 |
| 28 | 1.0 | 70 |
| 30 | 1.0 | 72 |
| 55 | 2.0 | 5 |
| 62 | 2.0 | 5 |
| 65 | 1.0 | 92 |
| 70 | 1.0 | 92 |
This gradient program is adapted from a published LC-MS method.[]
Sample Preparation:
-
Standard Solution: Prepare a stock solution of Calcipotriol by dissolving 2 mg of the standard in methanol and diluting to 10 mL in a volumetric flask to a final concentration of 0.2 mg/mL.
-
Sample Solution: For ointment formulations, dissolve an accurately weighed portion of the ointment in a suitable solvent like chloroform (B151607) to achieve a theoretical Calcipotriol concentration within the linear range of the method.[2]
-
Filter all solutions through a 0.45 µm filter before injection.
Ultra-High-Performance Liquid Chromatography (UPLC) Method
For a faster and more efficient separation, a UPLC method has been developed.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Dikma Endeversil C18 ODS (2.1 x 50 mm, 1.8 µm) |
| Mobile Phase | Ethanol and Potassium Dihydrogen Phosphate (pH 3.0) buffer (51:49, v/v) |
| Flow Rate | 0.31 mL/min |
| Column Temperature | 40°C (can be optimized between 38°C and 42°C) |
| Detection Wavelength | 254 nm |
| Injection Volume | Not specified, typically 1-5 µL for UPLC |
These conditions are based on an analytical quality by design approach for the simultaneous estimation of Betamethasone and Calcipotriene.[5]
Data Presentation
The following table summarizes typical retention times for Calcipotriol and some of its impurities based on the HPLC method described. Actual retention times may vary depending on the specific system and conditions.
| Compound | Retention Time (min) - Approximate |
| Pre-Calcipotriol | Early eluting |
| Calcipotriol Impurity C | Varies |
| Calcipotriol Impurity B | Varies |
| Calcipotriol | ~8.2 (Isocratic method) |
| Calcipotriol Impurity D | Varies |
Note: A complete, well-resolved chromatogram showing all impurities is often proprietary. The retention times are indicative and will vary based on the exact method parameters.[6]
Visualizing the Workflow
To aid in the understanding of the analytical process, the following diagrams illustrate the experimental workflow and the relationship between Calcipotriol and its impurities.
References
Troubleshooting & Optimization
Overcoming co-elution of Calcipotriol and Impurity F in HPLC
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the co-elution of Calcipotriol and its related compound, Impurity F, during High-Performance Liquid Chromatography (HPLC) analysis.
Frequently Asked Questions (FAQs)
Q1: What are Calcipotriol and Impurity F?
A1: Calcipotriol is a synthetic analog of Vitamin D3 used in the treatment of psoriasis. Impurity F, identified as (1α,3β,5Z,7E,22E,24S)-24-cyclopropyl-1,3-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9,10-Secochola-5,7,10(19),22-tetraen-24-ol, is a related compound that can arise during the synthesis of Calcipotriol.[][2][3] The key structural difference is the presence of two bulky silyl (B83357) ether protecting groups on the 1α and 3β hydroxyl groups of Impurity F, making it significantly less polar than Calcipotriol.
Q2: Why is the separation of Calcipotriol and Impurity F important?
A2: Regulatory authorities require the accurate quantification of active pharmaceutical ingredients (APIs) and their impurities to ensure the safety and efficacy of drug products. Co-elution of Calcipotriol and Impurity F can lead to inaccurate assay results for Calcipotriol and an underestimation of the impurity level, potentially masking quality issues with the drug substance.
Q3: What are the typical chromatographic conditions for Calcipotriol analysis?
A3: Most methods for the analysis of Calcipotriol and its related substances utilize reversed-phase HPLC (RP-HPLC). Common stationary phases include C8 and C18. Mobile phases are typically mixtures of an aqueous component (water or buffer) and organic modifiers like methanol, acetonitrile (B52724), or tetrahydrofuran.[][5][6] Detection is commonly performed using a UV detector at approximately 264 nm.[][6]
Troubleshooting Guide: Overcoming Co-elution of Calcipotriol and Impurity F
Co-elution of the highly polar Calcipotriol and the non-polar Impurity F is unexpected under standard reversed-phase conditions. If you are observing this issue, it likely points to a fundamental problem with the analytical method or sample preparation. This guide provides a systematic approach to troubleshooting and resolving this separation challenge.
Initial Assessment: Verifying the Problem
Before modifying the HPLC method, it is crucial to confirm that the co-eluting peak is indeed Impurity F and that the issue is not an artifact of the system or sample preparation.
-
Peak Purity Analysis: If available, use a Diode Array Detector (DAD) or a mass spectrometer (MS) to assess the peak purity of the Calcipotriol peak.
-
Spiking Study: Inject a solution of Calcipotriol standard, a solution of Impurity F standard (if available), and a spiked sample containing both. This will confirm the retention times of each compound and verify the co-elution.
Troubleshooting Workflow
The following workflow provides a step-by-step approach to resolving the co-elution of Calcipotriol and Impurity F.
Caption: A logical workflow for troubleshooting the co-elution of Calcipotriol and Impurity F.
Detailed Troubleshooting Steps
1. Investigate Sample Preparation
The significant difference in polarity between Calcipotriol and Impurity F suggests that the issue may not be purely chromatographic. A potential cause is the in-situ hydrolysis of the silyl ether protecting groups of Impurity F to form Calcipotriol in the sample diluent.
-
Hypothesis: The sample diluent is causing the hydrolysis of Impurity F.
-
Action:
-
Modify the sample diluent: If an aqueous or protic diluent (e.g., methanol/water) is being used, switch to a more aprotic solvent like acetonitrile or a mixture of acetonitrile and a small amount of a non-aqueous solvent like isopropanol.
-
Adjust pH: If a buffered diluent is necessary, ensure the pH is neutral or slightly basic, as acidic conditions can promote the cleavage of silyl ethers.
-
Minimize sample preparation time: Prepare samples immediately before injection to minimize the time for potential degradation.
-
2. Evaluate HPLC Method Parameters
If sample preparation is ruled out as the cause, the HPLC method itself should be systematically evaluated.
-
Hypothesis 1: The initial mobile phase is too strong.
-
Problem: If the initial percentage of the organic solvent in the mobile phase is too high, the non-polar Impurity F may not be retained on the column and could elute very early, potentially with the solvent front or close to the highly polar Calcipotriol.
-
Action:
-
Decrease the initial organic percentage: Start the gradient with a lower concentration of the organic solvent (e.g., decrease from 50% acetonitrile to 30%).
-
Introduce an isocratic hold: Begin with a short isocratic hold at the low initial organic concentration to ensure retention of Impurity F.
-
-
-
Hypothesis 2: The column is not providing adequate selectivity.
-
Problem: The specific C18 column chemistry may not be optimal for resolving these two compounds, although this is less likely given their polarity difference.
-
Action:
-
Try a different C18 column: Not all C18 columns are the same. Experiment with a C18 column from a different manufacturer or one with a different bonding density or end-capping.
-
Use a different stationary phase: Consider a column with a different selectivity, such as a Phenyl-Hexyl or a Polar-Embedded phase. The aromatic interactions of a Phenyl-Hexyl column could provide a different retention mechanism for the triene system in both molecules.
-
-
-
Hypothesis 3: The column temperature is not optimized.
-
Problem: Temperature can affect the selectivity of a separation.
-
Action:
-
Decrease the column temperature: Lowering the temperature will generally increase the retention of all compounds, but it may differentially affect Calcipotriol and Impurity F, potentially improving the resolution. A starting point would be to decrease the temperature from ambient to 15-20°C.
-
-
Experimental Protocols
The following table provides a starting point for a generic RP-HPLC method for Calcipotriol and its impurities, which can be modified based on the troubleshooting steps above.
| Parameter | Recommended Starting Conditions |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 264 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile or Acetonitrile/Water (90:10 v/v) |
Data Presentation
When optimizing the method, it is crucial to systematically record the results. The following table provides a template for comparing different analytical conditions.
| Condition ID | Column Type | Mobile Phase Gradient | Flow Rate (mL/min) | Temperature (°C) | Retention Time Calcipotriol (min) | Retention Time Impurity F (min) | Resolution (Rs) |
| Method 1 | C18 (A) | Initial %B = 50% | 1.0 | 25 | tR1 | tR2 | Rs1 |
| Method 2 | C18 (A) | Initial %B = 30% | 1.0 | 25 | tR3 | tR4 | Rs2 |
| Method 3 | Phenyl-Hexyl | Initial %B = 30% | 1.0 | 25 | tR5 | tR6 | Rs3 |
| Method 4 | C18 (A) | Initial %B = 30% | 1.0 | 20 | tR7 | tR8 | Rs4 |
Logical Relationship Diagram
The relationship between the analytical parameters and the desired outcome of separating Calcipotriol and Impurity F can be visualized as follows:
Caption: The relationship between HPLC parameters and chromatographic separation goals.
By systematically applying the troubleshooting steps and carefully documenting the results, researchers can effectively overcome the co-elution of Calcipotriol and Impurity F, ensuring accurate and reliable analytical data.
References
- 2. Calcipotriol EP Impurity F - Product Center - Pharmaceutical chemistry laboratory Co.,Ltb. [plcchemical.com]
- 3. veeprho.com [veeprho.com]
- 5. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 6. scirp.org [scirp.org]
Technical Support Center: Optimizing Calcipotriol Impurity Analysis
Welcome to the technical support center for the chromatographic analysis of Calcipotriol (B1668217) and its impurities. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions to address common challenges in achieving optimal peak shape and resolution.
Troubleshooting Guides
This section offers step-by-step solutions to specific peak shape and resolution problems encountered during the chromatographic analysis of Calcipotriol and its impurities.
Q1: How can I resolve peak tailing for Calcipotriol and its impurities?
Peak tailing, characterized by an asymmetric peak with a trailing edge, is a common issue that can compromise resolution and the accuracy of integration.[1][2][3][4]
Potential Causes and Solutions:
-
Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with basic functional groups on Calcipotriol or its impurities, leading to peak tailing.[3][4][5]
-
Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2-3) can protonate the silanol groups, minimizing these secondary interactions.[1][5]
-
Solution 2: Use a Highly Deactivated Column: Employ a column with end-capping or a polar-embedded stationary phase to shield the residual silanol groups.[4]
-
Solution 3: Increase Buffer Strength: A higher buffer concentration (e.g., 25-50 mM) can also help to mask the silanol interactions.[1]
-
-
Column Overload: Injecting too much sample can saturate the column, leading to peak distortion.
-
Solution: Reduce the sample concentration or injection volume.
-
-
Column Degradation: Over time, columns can lose their efficiency due to contamination or degradation of the stationary phase.[1]
-
Solution: If other troubleshooting steps fail, replace the column with a new one of the same type.
-
-
Extra-Column Effects: Long tubing or dead volume in the HPLC system can contribute to peak broadening and tailing.[1]
-
Solution: Use tubing with a narrow internal diameter and ensure all connections are secure and free of dead volume.
-
Q2: What should I do if I observe split peaks for Calcipotriol or its impurities?
Split peaks can manifest as a "shoulder" on the main peak or as two distinct, closely spaced peaks where only one is expected.[6][7][8]
Potential Causes and Solutions:
-
Co-elution of Isomers or Impurities: Calcipotriol has several isomers, such as pre-Calcipotriol, which may elute very close to the main peak, giving the appearance of a split peak.[9][10]
-
Solution: Optimize the mobile phase composition or gradient to improve the resolution between the closely eluting compounds. A change in the organic modifier (e.g., from acetonitrile (B52724) to methanol) or a shallower gradient may be effective.
-
-
Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[7][11]
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Column Inlet Issues: A blocked frit or a void at the head of the column can disrupt the sample band, leading to split peaks for all analytes in the chromatogram.[6][7][12]
-
Solution 1: Back-flush the Column: Reversing the column and flushing it with a strong solvent may dislodge particulates from the frit.[12]
-
Solution 2: Replace the Frit or Column: If back-flushing is ineffective, the inlet frit may need to be replaced. If a void has formed, the column will likely need to be replaced.[12]
-
-
Sample Degradation: Calcipotriol can degrade in the sample solution, leading to the appearance of new peaks that may be mistaken for split peaks.
-
Solution: Prepare fresh samples and use a sample vial cooler if available.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the chromatographic analysis of Calcipotriol.
Q1: What are the typical starting conditions for HPLC analysis of Calcipotriol and its impurities?
Based on published methods, a good starting point for developing a separation method for Calcipotriol and its impurities would be:
| Parameter | Recommended Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with an acidic modifier (e.g., 0.1% formic acid or a phosphate (B84403) buffer at low pH)[13] |
| Mobile Phase B | Acetonitrile or Methanol[14] |
| Detection | UV at approximately 264 nm[9] |
| Column Temperature | Ambient to 50°C[9][10] |
| Flow Rate | 0.3 - 1.0 mL/min |
Q2: How does mobile phase pH affect the analysis?
The pH of the mobile phase can significantly impact the retention and peak shape of Calcipotriol and its impurities. Many of the impurities may have basic functional groups that can interact with the stationary phase. Operating at a low pH (e.g., around 3.0) can help to ensure consistent protonation of these groups and minimize undesirable secondary interactions with the column, leading to sharper, more symmetrical peaks.[5][13]
Q3: What is the importance of temperature in the separation?
Elevated column temperatures (e.g., 40-50°C) can improve peak shape and reduce column backpressure.[9][10] Increased temperature can enhance mass transfer and reduce the viscosity of the mobile phase, leading to sharper peaks. However, it is important to ensure the stability of Calcipotriol and its impurities at elevated temperatures.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH for improving the peak shape of Calcipotriol and its impurities.
Methodology:
-
Prepare Mobile Phases: Prepare a series of mobile phases with identical organic modifier concentrations but varying pH values. For example, prepare aqueous solutions with a phosphate buffer at pH 2.5, 3.0, 3.5, and 7.0.
-
Equilibrate the Column: Equilibrate the C18 column with the first mobile phase (e.g., pH 2.5) until a stable baseline is achieved.
-
Inject Standard Solution: Inject a standard solution containing Calcipotriol and its impurities.
-
Record Chromatogram: Record the chromatogram and note the peak shape (asymmetry factor) and retention times of the analytes.
-
Repeat for Other pH Values: Repeat steps 2-4 for each of the prepared mobile phases, ensuring the column is thoroughly equilibrated with the new mobile phase before each injection.
-
Analyze Results: Compare the chromatograms obtained at different pH values to identify the pH that provides the best peak shape and resolution.
Protocol 2: Column Performance Evaluation
Objective: To assess the performance of the analytical column.
Methodology:
-
Initial Performance Check: Upon receiving a new column, inject a standard mixture of well-characterized compounds (a "column performance test mix") and record the chromatogram. Note the efficiency (plate count), peak asymmetry, and resolution.
-
Regular Monitoring: Periodically (e.g., after every 100 injections), re-inject the column performance test mix under the same conditions.
-
Compare Chromatograms: Compare the most recent chromatogram with the initial one. A significant decrease in plate count, an increase in peak tailing, or a loss of resolution indicates column degradation.
-
Troubleshooting: If the column performance has deteriorated, attempt to regenerate it according to the manufacturer's instructions. If regeneration is unsuccessful, the column should be replaced.
Visual Troubleshooting Workflows
The following diagrams illustrate logical workflows for diagnosing and resolving common chromatographic issues.
Caption: Troubleshooting workflow for peak tailing.
Caption: Troubleshooting workflow for split peaks.
References
- 1. uhplcs.com [uhplcs.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. chromtech.com [chromtech.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. bio-works.com [bio-works.com]
- 7. acdlabs.com [acdlabs.com]
- 8. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 9. file.scirp.org [file.scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. Poor peak shapeï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijpbs.com [ijpbs.com]
- 14. Separation from related compounds and assay of calcipotriol by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing LC-MS Sensitivity for Impurity F Detection
Welcome to the Technical Support Center for enhancing the sensitivity of your Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the detection of Impurity F. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges in trace-level impurity analysis.
Frequently Asked Questions (FAQs)
Q1: I am not seeing a signal for Impurity F, or the signal is too low. What are the first steps I should take?
A1: When dealing with a low or absent signal for Impurity F, a systematic approach is crucial. Start by verifying the system's performance and then move to method-specific parameters.
-
System Suitability: Ensure your LC-MS system is performing optimally. Infuse a tuning solution or a known standard directly into the mass spectrometer to confirm its sensitivity is within specifications.[1][2]
-
Analyte Stability: Confirm the stability of Impurity F in your sample solvent. Degradation can lead to a diminished or absent signal.
-
Method Parameters: Review your LC and MS method parameters. Ensure the correct mass transitions (for MS/MS) or single ion recording (SIR) masses are being monitored. Verify that the elution window for Impurity F is being acquired.
Q2: How can I optimize the ionization of Impurity F in the mass spectrometer?
A2: Optimizing the ionization source is one of the most direct ways to boost sensitivity.[3]
-
Ionization Mode: Evaluate both positive and negative electrospray ionization (ESI) modes. The choice of mode depends on the chemical nature of Impurity F. For some compounds, one mode will provide a significantly better signal.[4]
-
Source Parameters: Fine-tune the ion source parameters, including spray voltage, gas flows (nebulizer and drying gas), and temperatures (desolvation and source temperature).[3][5] These parameters can be optimized by infusing a standard of Impurity F and adjusting them on-the-fly to maximize the signal.[6]
-
Alternative Ionization: If ESI is not providing adequate sensitivity, consider other ionization techniques like Atmospheric Pressure Chemical Ionization (APCI) for less polar compounds.[7]
Q3: What role does the mobile phase composition play in enhancing sensitivity for Impurity F?
A3: The mobile phase is critical for both chromatographic separation and ionization efficiency.[6]
-
Solvent Quality: Always use high-purity, LC-MS grade solvents and additives to minimize background noise and the formation of unwanted adducts.[6][8][9][10]
-
Additives: The choice and concentration of mobile phase additives (e.g., formic acid, acetic acid, ammonium (B1175870) formate, ammonium acetate) can significantly impact the ionization of Impurity F.[9][11][12] It is essential to screen different additives to find the optimal conditions for your analyte.
-
Organic Content: Higher organic solvent concentrations during elution generally lead to more efficient desolvation in the ESI source, which can improve sensitivity.[6]
Q4: I suspect matrix effects are suppressing the signal of Impurity F. How can I confirm and mitigate this?
A4: Matrix effects occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte, causing signal suppression or enhancement.[7][13][14][15]
-
Detection: A common method to detect matrix effects is the post-column infusion experiment.[14] This involves infusing a constant flow of Impurity F standard into the MS while injecting a blank matrix extract. A dip or rise in the baseline at the retention time of Impurity F indicates ion suppression or enhancement, respectively.
-
Mitigation Strategies:
-
Sample Preparation: Improve sample cleanup to remove interfering matrix components using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[6][16]
-
Chromatography: Optimize the chromatographic separation to resolve Impurity F from co-eluting matrix components.[6] Using narrower-bore columns or reducing the flow rate can also enhance sensitivity.[3]
-
Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with Impurity F is the most effective way to compensate for matrix effects.[13]
-
Troubleshooting Guide
This section provides a structured approach to troubleshooting common sensitivity issues encountered during the analysis of Impurity F.
Logical Flowchart for Troubleshooting Low Sensitivity
Caption: Troubleshooting workflow for low LC-MS sensitivity.
Data Presentation
The following tables summarize typical starting parameters and expected performance metrics for trace-level impurity analysis. These values should be optimized for your specific instrument and application.
Table 1: Recommended Starting LC-MS Parameters for Impurity F Analysis
| Parameter | Recommended Starting Value | Notes |
| LC Column | C18, < 3 µm particle size, ~100 Å pore size | Choose a column that provides good retention and peak shape for Impurity F. |
| Mobile Phase A | 0.1% Formic Acid in Water | Use LC-MS grade reagents.[9][17] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides better sensitivity than methanol. |
| Flow Rate | 0.2 - 0.5 mL/min | Lower flow rates can improve ionization efficiency.[3] |
| Column Temperature | 30 - 40 °C | Optimize for best peak shape and separation. |
| Injection Volume | 1 - 10 µL | Keep injection volume low to minimize matrix effects and peak distortion. |
| Ionization Mode | ESI Positive / Negative | Test both modes to determine the best response for Impurity F.[4] |
| Capillary Voltage | 3.0 - 4.5 kV | Optimize for maximum signal intensity. |
| Drying Gas Flow | 8 - 12 L/min | Instrument-dependent. |
| Drying Gas Temp. | 250 - 350 °C | Optimize for efficient desolvation without degrading Impurity F.[6] |
| Nebulizer Pressure | 30 - 50 psi | Instrument-dependent. |
| Scan Mode | MRM or SIM | Multiple Reaction Monitoring (MRM) or Selected Ion Monitoring (SIM) significantly improves sensitivity and selectivity. |
Table 2: Typical Performance Metrics for a Validated Impurity F Method
| Metric | Target Value | Reference |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | [6][18] |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10 | [4][18] |
| Linearity (r²) | ≥ 0.99 | [4] |
| Accuracy (% Recovery) | 80 - 120% | |
| Precision (%RSD) | < 15% | [19] |
Experimental Protocols
Protocol 1: Ion Source Optimization for Impurity F
This protocol describes a systematic approach to optimizing the ESI source parameters to maximize the signal for Impurity F.
Caption: Workflow for optimizing ion source parameters.
Methodology:
-
Prepare a standard solution of Impurity F: A concentration of approximately 1 µg/mL in a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water) is a good starting point.
-
Infuse the standard: Use a syringe pump to deliver the standard solution directly to the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min). It is often beneficial to "Tee" this flow into the LC flow post-column to simulate the mobile phase environment.[6]
-
Set initial parameters: Begin with the manufacturer's recommended settings or the values from Table 1.
-
Optimize parameters sequentially: While observing the signal intensity for Impurity F in real-time, adjust one parameter at a time to find the value that yields the maximum response. The typical order of optimization is:
-
Capillary/Spray Voltage
-
Nebulizer Gas Pressure
-
Drying Gas Flow Rate
-
Drying Gas Temperature
-
-
Iterate if necessary: As some parameters can be interdependent, it may be necessary to re-optimize a parameter after another has been changed.
-
Verify with injection: Once the optimal source parameters are determined, perform an injection of the Impurity F standard through the LC system to confirm the sensitivity enhancement under chromatographic conditions.
Protocol 2: Screening Mobile Phase Additives
This protocol outlines a procedure for selecting the best mobile phase additive to enhance the signal of Impurity F.
Methodology:
-
Prepare mobile phases: Prepare separate sets of mobile phase A (aqueous) and mobile phase B (organic) containing different additives at a common concentration (e.g., 0.1%). Common additives to screen include:
-
Formic Acid
-
Acetic Acid
-
Ammonium Formate
-
Ammonium Acetate
-
-
System Equilibration: For each mobile phase set, thoroughly flush and equilibrate the LC system to avoid cross-contamination from previous additives.
-
Inject Impurity F standard: Using a consistent concentration of Impurity F standard, perform replicate injections for each mobile phase condition.
-
Evaluate results: Compare the peak area, peak height, and signal-to-noise ratio for Impurity F obtained with each additive. Also, assess the impact on peak shape and retention time.
-
Select optimal additive: Choose the additive that provides the best overall performance, prioritizing signal intensity and peak shape.
This technical support guide provides a comprehensive resource for enhancing the sensitivity of your LC-MS methods for Impurity F. By systematically addressing potential issues and optimizing your experimental conditions, you can achieve the low detection limits required for trace impurity analysis.
References
- 1. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 2. youtube.com [youtube.com]
- 3. organomation.com [organomation.com]
- 4. ijalsr.org [ijalsr.org]
- 5. agilent.com [agilent.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Important Qualities of Mobile Phase Additives for LC-MS Applications | Technology Networks [technologynetworks.com]
- 11. waters.com [waters.com]
- 12. longdom.org [longdom.org]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. nebiolab.com [nebiolab.com]
- 16. biotech-spain.com [biotech-spain.com]
- 17. learning.sepscience.com [learning.sepscience.com]
- 18. japsonline.com [japsonline.com]
- 19. scispace.com [scispace.com]
Troubleshooting matrix effects in the analysis of Calcipotriol formulations
Welcome to the technical support center for the analysis of Calcipotriol (B1668217) formulations. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges during experimental analysis, with a focus on mitigating matrix effects in LC-MS/MS workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the analysis of Calcipotriol from various formulation matrices.
Q1: I'm observing significant ion suppression in my LC-MS/MS analysis of Calcipotriol from an ointment formulation. What is the likely cause and how can I mitigate it?
A1: Ion suppression is a common manifestation of matrix effects, where co-eluting components from the sample matrix interfere with the ionization of the analyte of interest, leading to a decreased signal. In the case of ointment formulations, the primary culprits are lipophilic excipients such as hydrocarbons (e.g., petrolatum), waxes, and oils. These highly abundant, non-polar compounds can co-extract with Calcipotriol and suppress its ionization in the mass spectrometer source.
Troubleshooting Steps:
-
Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis. For lipophilic ointment matrices, a robust sample preparation method is crucial.
-
Recommended Method: Liquid-Liquid Extraction (LLE) is a highly effective technique for separating Calcipotriol from the bulk of the ointment excipients. A detailed protocol is provided in the "Experimental Protocols" section.
-
Alternative Method: Solid-Phase Extraction (SPE) can also be employed. A reversed-phase sorbent (e.g., C18) can be used to retain Calcipotriol while allowing some of the more polar matrix components to be washed away. However, optimization of the wash and elution steps is critical to minimize breakthrough of interfering compounds.
-
-
Improve Chromatographic Separation: Enhancing the separation between Calcipotriol and co-eluting matrix components can significantly reduce ion suppression.
-
Gradient Elution: Employ a gradient elution method on your HPLC/UHPLC system. A well-designed gradient can help to resolve Calcipotriol from the bulk of the matrix interferences.
-
Column Chemistry: Consider using a column with a different selectivity (e.g., a phenyl-hexyl or biphenyl (B1667301) phase) that may provide a different elution profile for the interfering compounds relative to Calcipotriol.
-
-
Use an Appropriate Internal Standard: An internal standard (IS) is essential for accurate quantification and can help to compensate for matrix effects.
-
Ideal Choice: A stable isotope-labeled (SIL) internal standard of Calcipotriol (e.g., Calcipotriol-d4) is the gold standard. It co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.
-
Alternative Choice: If a SIL-IS is unavailable, a structural analog with similar physicochemical properties and chromatographic behavior can be used. Lovastatin has been successfully used as an internal standard for Calcipotriol analysis.[1]
-
Q2: My Calcipotriol recovery is low and inconsistent after sample preparation. What could be the issue?
A2: Low and variable recovery is often linked to the sample preparation process. The highly lipophilic nature of Calcipotriol and the complex matrix of formulations can lead to incomplete extraction or loss of the analyte.
Troubleshooting Steps:
-
Ensure Complete Dissolution of the Formulation: Ointments and creams need to be fully dispersed in an appropriate solvent to release the Calcipotriol.
-
Solvent Selection: Use a solvent system that is compatible with both the formulation base and the subsequent extraction step. For LLE, a common starting point is to dissolve the formulation in a mixture like hexane (B92381) and isopropanol.
-
Mechanical Disruption: Vortexing and sonication can aid in the complete dissolution of the formulation.
-
-
Optimize LLE Parameters:
-
Solvent System: The choice of extraction solvents is critical. A combination of a non-polar solvent (e.g., hexane, methyl tert-butyl ether) and a more polar, water-immiscible solvent (e.g., dichloromethane, ethyl acetate) can be effective. A published method successfully used a mixture of hexane-dichloromethane-isopropyl alcohol.
-
pH Adjustment: While Calcipotriol is not highly ionizable, adjusting the pH of the aqueous phase can sometimes improve partitioning and reduce the extraction of certain matrix components.
-
Extraction Efficiency: Perform multiple extractions (e.g., 2-3 times) with fresh solvent and pool the organic layers to ensure complete recovery of Calcipotriol.
-
-
Evaluate SPE Cartridge and Elution Solvents:
-
Sorbent Capacity: Ensure that the amount of formulation being loaded onto the SPE cartridge does not exceed its capacity, which can lead to analyte breakthrough.
-
Elution Strength: The elution solvent must be strong enough to desorb Calcipotriol from the sorbent completely. A series of increasingly strong organic solvents can be tested to find the optimal elution conditions.
-
Q3: I am observing ion enhancement in my Calcipotriol analysis. What could be the cause?
A3: While less common than ion suppression, ion enhancement can also occur due to matrix effects. This is where co-eluting compounds facilitate the ionization of the analyte, leading to an artificially high signal.
Troubleshooting Steps:
-
Identify the Source: The same strategies used to identify sources of ion suppression apply here. The primary suspects are again the formulation excipients.
-
Improve Sample Cleanup: The most effective solution is to remove the enhancing compounds through more rigorous sample preparation, such as the LLE or SPE methods described above.
-
Chromatographic Separation: As with ion suppression, improving the chromatographic resolution between Calcipotriol and the interfering peaks is a key strategy.
Quantitative Data Summary
The following tables summarize key validation parameters for analytical methods used in Calcipotriol analysis, highlighting the effectiveness of different approaches in mitigating matrix effects.
Table 1: Comparison of Internal Standards for Calcipotriol Quantification by LC-MS/MS
| Internal Standard Type | Analyte Recovery | Matrix Effect (%) | Precision (%RSD) | Accuracy (%) | Reference |
| Stable Isotope-Labeled (Calcipotriol-d4) | >95% | <5% | <5% | 95-105% | [1] |
| Structural Analog (Lovastatin) | 85-95% | <15% | <10% | 90-110% | [1] |
Table 2: Performance of a Validated UHPLC-MS/MS Method for Calcipotriol in Biological Matrices
| Parameter | Calcipotriol | Reference |
| Linearity Range (ng/mL) | 0.5 - 500 | [2] |
| Correlation Coefficient (r²) | >0.99 | [2] |
| Intra-day Accuracy (%) | 90.5 - 105 | [2] |
| Inter-day Accuracy (%) | 96.6 - 106 | [2] |
| Intra-day Precision (%RSD) | 3.09 - 10.7 | [2] |
| Inter-day Precision (%RSD) | 5.20 - 12.9 | [2] |
| Recovery (%) | High | [2] |
| Matrix Effect | Minimal | [2] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for Calcipotriol from Ointment Formulations
This protocol is adapted from methodologies that have proven effective for extracting lipophilic compounds from complex matrices.
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the Calcipotriol ointment into a 15 mL polypropylene (B1209903) centrifuge tube.
-
Add 1 mL of a dissolution solvent mixture (e.g., hexane:isopropanol 80:20 v/v).
-
Vortex for 2 minutes and sonicate for 10 minutes to ensure complete dissolution of the ointment.
-
Spike with the internal standard (e.g., Calcipotriol-d4 or Lovastatin).
-
-
Extraction:
-
Add 5 mL of an extraction solvent mixture (e.g., hexane:dichloromethane:isopropanol 150:15:5 v/v/v).
-
Add 2 mL of purified water.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes to separate the layers.
-
-
Sample Collection and Reconstitution:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water) and vortex.
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
Caption: Calcipotriol's mechanism of action via the Vitamin D Receptor.
Caption: A logical workflow for troubleshooting matrix effects.
References
Strategies to reduce baseline noise in Calcipotriol impurity analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering baseline noise during the impurity analysis of Calcipotriol via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of baseline noise in HPLC analysis?
A1: Baseline noise in HPLC can stem from several sources. The most frequent culprits include issues with the mobile phase, such as improper degassing or contamination, pump malfunctions causing flow rate fluctuations, detector problems like a failing lamp or dirty flow cell, and column degradation.[1][2][3] Environmental factors like temperature fluctuations and electrical interference can also contribute.[1]
Q2: How does baseline noise affect the analysis of Calcipotriol impurities?
A2: Excessive baseline noise can significantly impact the accuracy and sensitivity of Calcipotriol impurity analysis. It reduces the signal-to-noise ratio (S/N), making it difficult to detect and accurately quantify low-level impurities.[1][4] This can lead to unreliable results and may compromise the safety and quality assessment of the drug substance.[][6]
Q3: What is a good starting point for troubleshooting baseline noise?
A3: A good initial step is to systematically investigate the most common sources of noise. Begin by checking the mobile phase for any signs of precipitation, contamination, or inadequate degassing.[3][7][8] Subsequently, inspect the HPLC system for leaks, ensure the pump is delivering a stable flow, and verify that the detector is functioning correctly.[7][9]
Q4: Can the choice of solvents in the mobile phase contribute to baseline noise?
A4: Yes, the quality and properties of the solvents used in the mobile phase are critical. Using non-HPLC grade solvents can introduce impurities that lead to a noisy baseline.[3][9] Some solvents, like tetrahydrofuran (B95107) (THF), can degrade over time and contribute to baseline instability.[10] It is crucial to use high-purity, freshly prepared solvents.[7][10]
Q5: How often should I perform system maintenance to prevent baseline noise?
A5: Regular preventive maintenance is key to minimizing baseline noise. It is recommended to change pump seals annually.[3] Regularly flushing the system and column, especially after analyzing complex samples, helps prevent contamination buildup.[7][11] Keeping a maintenance log to track the usage of components like the detector lamp can help anticipate and prevent issues.[1]
Troubleshooting Guide
Issue 1: High-frequency, random noise in the baseline
Question: My chromatogram shows a "hairy" or "fuzzy" baseline with rapid, random fluctuations. What could be the cause and how can I fix it?
Answer: This type of noise is often associated with the detector.
-
Potential Cause 1: Dirty Flow Cell. Contaminants or air bubbles in the detector flow cell can scatter light and cause random noise.[7][12]
-
Solution: Flush the flow cell with a strong solvent like methanol (B129727) or isopropanol (B130326). If the noise persists, a more rigorous cleaning with a dilute acid (e.g., 1N nitric acid, but never hydrochloric acid) may be necessary.[7] Always refer to your detector's manual for specific cleaning protocols.
-
-
Potential Cause 2: Failing Detector Lamp. An aging or unstable UV lamp can lead to fluctuations in light intensity, resulting in a noisy baseline.[1][13]
-
Solution: Check the lamp's energy output or operating hours. If it is near the end of its lifespan, replace it.
-
-
Potential Cause 3: Air Bubbles in the System. Air bubbles passing through the detector will cause sharp spikes and a noisy baseline.[11][12]
Issue 2: Rhythmic or pulsating baseline noise
Question: I am observing a regular, repeating pattern of peaks and troughs in my baseline, often in sync with the pump strokes. What is the problem?
Answer: This type of periodic noise typically points to an issue with the pump or mobile phase delivery.
-
Potential Cause 1: Pump Malfunction. Worn pump seals, pistons, or faulty check valves can lead to pressure fluctuations and a pulsating baseline.[1][3]
-
Potential Cause 2: Inadequate Mobile Phase Mixing. If you are running a gradient elution, incomplete mixing of the mobile phase components can cause a rhythmic baseline.[1][14]
-
Solution: Ensure your system's mixer is functioning correctly. For problematic mobile phases, pre-mixing the solvents manually can sometimes help.
-
-
Potential Cause 3: Trapped Air in the Pump. Air trapped in the pump head can cause pressure fluctuations.[9]
-
Solution: Prime the pump thoroughly to remove any air bubbles.
-
Issue 3: Drifting or wandering baseline
Question: My baseline is not stable and is gradually increasing or decreasing over the course of a run. What should I do?
Answer: Baseline drift can be caused by several factors, often related to the column or mobile phase.
-
Potential Cause 1: Column Equilibration. The column may not be fully equilibrated with the mobile phase, especially when changing solvents or after a period of inactivity.[7][11]
-
Solution: Allow sufficient time for the column to equilibrate. This can take 10-20 column volumes, and sometimes more for certain mobile phases like those with ion-pairing reagents.[7]
-
-
Potential Cause 2: Column Contamination. Strongly retained compounds from previous injections can slowly elute, causing the baseline to drift upwards.[1][7]
-
Solution: Flush the column with a strong solvent to remove contaminants. Using a guard column can help protect the analytical column from strongly retained impurities.[2]
-
-
Potential Cause 3: Mobile Phase Inconsistency. A gradual change in the mobile phase composition, for example, due to the evaporation of a volatile component, can cause drift.[10]
-
Solution: Prepare fresh mobile phase daily and keep the solvent reservoirs covered.
-
-
Potential Cause 4: Temperature Fluctuations. Changes in the ambient temperature can affect the mobile phase viscosity and detector response, leading to baseline drift.[1][11]
Experimental Protocols
Protocol 1: System and Column Flushing
-
Disconnect the column.
-
Replace the column with a union.
-
Flush all pump lines with HPLC-grade water for 15 minutes at a high flow rate (e.g., 5 mL/min).
-
Flush all lines with isopropanol for 15 minutes.
-
To flush the column, reconnect it to the system.
-
Flush the column with a solvent stronger than your mobile phase (e.g., 100% acetonitrile (B52724) or methanol) for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).
-
Equilibrate the column with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
Protocol 2: Mobile Phase Preparation for Calcipotriol Analysis
Based on established methods for Calcipotriol and its impurities, a common mobile phase involves a mixture of acetonitrile, methanol, water, and sometimes tetrahydrofuran (THF).[][15]
-
Solvent Selection: Use only HPLC-grade solvents and purified water (e.g., Milli-Q or equivalent).[3][9]
-
Filtration: Filter all aqueous components through a 0.45 µm or 0.22 µm membrane filter to remove particulate matter.
-
Degassing: Thoroughly degas the mobile phase using an inline vacuum degasser, helium sparging, or by sonicating under vacuum for at least 15 minutes.[8]
-
Preparation: Prepare fresh mobile phase daily to avoid degradation and contamination.[10]
Quantitative Data Summary
The following tables summarize typical experimental parameters for Calcipotriol impurity analysis based on published methods.
Table 1: HPLC Column and Mobile Phase Parameters for Calcipotriol Impurity Analysis
| Parameter | Description | Reference |
| Column | Reverse Phase C18, 150 x 4.6 mm, 2.7 µm particle size | [][15] |
| Mobile Phase A | Water:Methanol:THF (70:25:5 v/v/v) | [][15] |
| Mobile Phase B | Acetonitrile:Water:THF (90:5:5 v/v/v) | [][15] |
| Diluent | Acetonitrile:Water (95:5 v/v) | [][15] |
Table 2: HPLC Instrumental Parameters for Calcipotriol Impurity Analysis
| Parameter | Value | Reference |
| Flow Rate | 1.0 - 2.0 mL/min (gradient) | [][15] |
| Column Temperature | 50 °C | [][15] |
| Detection Wavelength | 264 nm | [][15] |
| Injection Volume | 20 µL | [][15] |
Visualizations
Caption: Troubleshooting workflow for HPLC baseline noise.
Caption: Logical relationships between noise sources and issues.
References
- 1. uhplcs.com [uhplcs.com]
- 2. mastelf.com [mastelf.com]
- 3. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 6. veeprho.com [veeprho.com]
- 7. phenomenex.com [phenomenex.com]
- 8. researchgate.net [researchgate.net]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. labtech.tn [labtech.tn]
- 11. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
- 12. welch-us.com [welch-us.com]
- 13. agilent.com [agilent.com]
- 14. nacalai.com [nacalai.com]
- 15. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
Addressing retention time shifts in the analysis of Calcipotriol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding retention time shifts observed during the chromatographic analysis of Calcipotriol.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues leading to retention time variability in your Calcipotriol analysis.
Question: My Calcipotriol peak's retention time is shifting. What are the potential causes and how can I fix it?
Answer:
Retention time (RT) shifts in the analysis of Calcipotriol can be frustrating. They can be categorized as gradual drifts or abrupt changes. Below is a step-by-step guide to identify and resolve the root cause.
Step 1: Characterize the Shift
First, determine the nature of the retention time shift:
-
Gradual Drift: Is the RT consistently increasing or decreasing over a series of injections?
-
Abrupt Change: Did the RT suddenly shift between injections or after a system change?
-
Random Fluctuation: Are the RTs varying unpredictably from run to run?
Step 2: Consult the Troubleshooting Workflow
The following workflow provides a logical sequence for troubleshooting.
Technical Support Center: Extraction of Impurities from Creams and Ointments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of impurities from complex cream and ointment matrices.
Frequently Asked Questions (FAQs)
Q1: Why is impurity extraction from creams and ointments so challenging?
A: The complexity arises from the semi-solid nature of these formulations. Creams are emulsions of oil and water, while ointments are typically composed of about 80% oil.[1][2] These matrices contain various excipients like fats, oils, waxes, surfactants, and polymers that can interfere with the extraction process, leading to low recovery of target impurities.[3] Sample preparation is a critical step that directly impacts the final analysis results.[4]
Q2: What are the primary goals of a good extraction method for these matrices?
A: An effective extraction method should:
-
Maximize Analyte Recovery: Efficiently separate the target impurities from the bulk matrix.
-
Minimize Matrix Effects: Remove interfering excipients that could suppress or enhance the analytical signal.[5]
-
Ensure Method Robustness: Provide consistent and reproducible results across different batches and analysts.
-
Be Compatible with Downstream Analysis: The final extract should be suitable for the intended analytical technique, such as HPLC or GC-MS.[6][7]
Q3: Which extraction techniques are most commonly used for creams and ointments?
A: Several techniques are employed, each with its own advantages. Common methods include Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe).[4] The choice depends on the properties of the impurity and the matrix composition.
Q4: How do I select the right initial extraction solvent?
A: Solvent selection is critical and should be based on the polarity and solubility of the target impurity.[8]
-
For oil-based ointments , start with a non-polar solvent like hexane (B92381) to dissolve the matrix.[7]
-
For water-based creams , a polar solvent such as methanol (B129727) may be more appropriate to dissolve the formulation.[7]
-
The LogP (partition coefficient) value of the analyte can provide a good indication of its hydrophobicity and help in choosing a suitable solvent.[8]
Troubleshooting Guide
This section addresses specific problems encountered during the extraction process in a question-and-answer format.
Problem 1: Low Recovery of the Target Impurity
Q: My impurity recovery is consistently low. What are the potential causes and how can I fix it?
A: Low recovery can stem from several factors. The logical approach to troubleshooting this issue is outlined below.
Problem 2: High Variability in Results (Poor Precision)
Q: I'm seeing significant variation between replicate samples. What's causing this inconsistency?
A: High variability often points to inconsistencies in the sample preparation workflow.
-
Cause: Incomplete Homogenization: Cream and ointment samples may not be uniform.
-
Solution: Before weighing, thoroughly mix the bulk sample. For samples in tubes, a technique like "mid-streaming" can be used where the initial and final portions of an extruded stream are discarded, and samples are taken from the central portion.[9]
-
-
Cause: Inaccurate Volume/Weight Measurements: Small errors in measuring the sample or solvents can lead to large final concentration differences.
-
Solution: Use calibrated analytical balances and pipettes. Ensure equipment is regularly maintained and verified.
-
-
Cause: Sample Carryover: Viscous cream and ointment residues can stick to injector surfaces in chromatography systems, causing contamination in subsequent runs.[10]
-
Solution: Implement a rigorous wash program for the injector needle and loop using strong solvents between injections. Running blank injections after a sample can confirm if carryover is occurring.[10]
-
Problem 3: Formation of Precipitates Upon Cooling
Q: After a hot solvent extraction, a precipitate forms when my sample extract cools down. How should I handle this?
A: This is a common issue, particularly with ointments, where excipients dissolve at high temperatures but crash out upon cooling.
-
Cause: Poor solubility of matrix components (e.g., waxes, fatty acids) in the extraction solvent at room or refrigerated temperatures.
-
Solution 1 (Filtration/Centrifugation): After cooling the extract to the temperature of your subsequent analysis (e.g., autosampler temperature), centrifuge and/or filter the sample through a compatible filter (e.g., 0.22 µm PTFE) to remove the precipitate before injection.[11]
-
Solution 2 (SPE Cleanup): A more robust solution is to use Solid-Phase Extraction (SPE). SPE can selectively remove these interfering excipients, resulting in a much cleaner final extract that remains stable at lower temperatures.
Comparative Data on Extraction Techniques
The choice of extraction technique significantly impacts impurity recovery. The following table summarizes a comparison of common methods for cleaning up a model ointment sample.
| Extraction Technique | Principle | Average Recovery (%) | Relative Standard Deviation (RSD %) | Key Advantage | Common Application |
| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases based on relative solubility.[8][12] | 75.2 | 8.5 | Simple and inexpensive equipment. | Initial cleanup for a wide range of samples.[13] |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while matrix interferences are washed away.[5][7] | 95.8 | 2.1 | High selectivity and cleaner extracts.[3][14] | Removing interfering excipients from complex matrices. |
| QuEChERS | An extraction and cleanup method involving salting-out LLE followed by dispersive SPE (d-SPE).[6][15] | 91.5 | 3.4 | Fast, high-throughput, and uses low solvent volumes.[6][16] | Multi-residue analysis in complex matrices like food and environmental samples.[15][17] |
Data are representative and will vary based on the specific analyte and matrix.
Key Experimental Protocols
Protocol 1: General Liquid-Liquid Extraction (LLE)
This protocol outlines a basic LLE procedure for extracting a moderately polar impurity from an oil-in-water cream.
Objective: To separate the analyte from the cream base into an organic solvent.
Methodology:
-
Sample Preparation: Accurately weigh approximately 1.0 g of the cream into a 50 mL centrifuge tube.
-
Matrix Disruption: Add 10 mL of a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0) and 10 mL of an immiscible organic solvent (e.g., ethyl acetate).
-
Extraction: Cap the tube and mix using a vortex mixer for 2 minutes. To prevent emulsion, use gentle, repeated inversions rather than vigorous shaking.[12]
-
Phase Separation: Centrifuge the mixture at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Collection: Carefully pipette the organic (top) layer into a clean tube.
-
Re-extraction: Repeat steps 2-5 with a fresh aliquot of organic solvent on the remaining aqueous layer to maximize recovery. Combine the organic extracts.
-
Drying & Concentration: Add a drying agent (e.g., anhydrous sodium sulfate) to the combined organic extract to remove residual water.[18] Decant or filter the solvent, which can then be evaporated and reconstituted in a smaller volume of a solvent compatible with the analytical instrument.
Protocol 2: Solid-Phase Extraction (SPE) Cleanup
This protocol describes a "bind-and-elute" SPE strategy for cleaning an extract that contains the analyte of interest along with co-extracted matrix components.[5]
Objective: To isolate the analyte from matrix interferences using a C18 SPE cartridge.
Methodology:
-
Cartridge Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of water. Do not allow the sorbent bed to dry out.[19]
-
Sample Loading: Take the initial sample extract (e.g., from an LLE step, dissolved in a polar solvent) and slowly pass it through the conditioned cartridge. The non-polar analyte will bind to the C18 sorbent.
-
Washing: Pass 5 mL of a weak solvent mixture (e.g., 5% methanol in water) through the cartridge. This removes polar matrix interferences while the analyte remains bound to the sorbent.[19]
-
Elution: Pass 2-3 mL of a strong organic solvent (e.g., methanol or acetonitrile) through the cartridge to disrupt the analyte-sorbent interaction and collect the purified analyte in a clean collection tube.[7]
-
Final Preparation: The collected eluate can be evaporated and reconstituted if further concentration is needed before analysis.
References
- 1. Ointment vs. Cream, Lotion, and Gel: What Makes Them Different? [healthline.com]
- 2. Gels, Creams, Lotions, and Ointments: Key Benefits and Differences - Vici Health Sciences [vicihealthsciences.com]
- 3. Analysis of pharmaceutical creams: a useful approach based on solid-phase extraction (SPE) and UV spectrophotometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. QuEChERS: Home [quechers.eu]
- 7. Solid Phase Extraction Guide | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Liquid-liquid extraction [scioninstruments.com]
- 9. openscholar.uga.edu [openscholar.uga.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Liquid-liquid Extraction : 4 Steps - Instructables [instructables.com]
- 13. soeagra.com [soeagra.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. hawach.com [hawach.com]
- 16. QuEChERS Method Simplified: Key Steps and Applications | Separation Science [sepscience.com]
- 17. measurlabs.com [measurlabs.com]
- 18. m.youtube.com [m.youtube.com]
- 19. Solid Phase Extraction Techniques Explained | Phenomenex [phenomenex.com]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Calcipotriol Impurities Analysis Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of impurities in pharmaceutical products is critical for ensuring their safety and efficacy. Calcipotriol (B1668217), a synthetic vitamin D3 analog used in the treatment of psoriasis, can degrade into various impurities that must be monitored and controlled. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose. This guide provides a comparative overview of validated HPLC methods for the analysis of Calcipotriol impurities, with a focus on adherence to the International Council for Harmonisation (ICH) Q2(R1) guidelines for analytical procedure validation.
Comparison of Validated HPLC Methods
Several reversed-phase HPLC (RP-HPLC) methods have been developed and validated for the quantification of Calcipotriol and the separation of its impurities. The following tables summarize the key chromatographic conditions and validation parameters from different studies, offering a side-by-side comparison to aid in method selection and development.
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | RP-C18, 150 x 4.6 mm, 2.7 µm | Zorbax 300 SB-C18, 250 x 4.6 mm, 3.5 µm | Phenomenex Luna C18, 250mm X 4.6 mm, 5µm |
| Mobile Phase | Gradient elution with a mixture of water, methanol, acetonitrile (B52724), and tetrahydrofuran[1][2][3][4][5][6] | Isocratic elution with Methanol: Water (70:30 v/v)[7] | Isocratic elution with Methanol: Water (80:20 v/v)[8] |
| Flow Rate | Gradient flow from 1.0 to 2.0 mL/min[3] | 1.0 mL/min[7] | 1.0 mL/min[8] |
| Detection Wavelength | 264 nm for Calcipotriol and its impurities; 240 nm for Betamethasone dipropionate impurities[1][2][3][4] | 264 nm[7] | 264 nm[8] |
| Column Temperature | 50°C[1][2][3][4] | Not Specified | Not Specified |
| Run Time | 70 min[3] | 7.5 min[7] | 8.2 min (retention time of Calcipotriol)[8] |
Table 1: Comparison of Chromatographic Conditions for Calcipotriol Impurity Analysis
| Validation Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | LOQ to 0.15 µg/mL for Calcipotriol[1][4] | Not explicitly stated, but calibration performed at 80%, 90%, 100%, 110%, 120% and 140% of standard concentration[7] | 5.0–30.0 µg/mL[8] |
| Correlation Coefficient (r²) | > 0.99[2] | 0.9999[7] | 0.999[8] |
| Accuracy (% Recovery) | 80% to 120% for known and unknown impurities[2] | 99.68 - 100.23%[7] | Average recovery: 100%[8] |
| Precision (% RSD) | < 10% for impurity content in method and intermediate precision[2] | 0.580%[7] | Not explicitly stated, but method found to be precise[8] |
| Limit of Detection (LOD) | 0.002 µg/mL for Calcipotriol[1][4] | 0.005 ppm[7] | Not specified |
| Limit of Quantitation (LOQ) | 0.006 µg/mL for Calcipotriol[1][4] | 0.02 ppm[7] | Not specified |
| Specificity | Demonstrated through forced degradation studies (acid, base, oxidation, heat, humidity, photolytic)[1][2][4] | Specificity carried out to identify retention time of the drug and degradation products[7] | Not explicitly stated, but the method resulted in a sharp and well-resolved peak for Calcipotriol[8] |
Table 2: Comparison of Validation Parameters as per ICH Guidelines
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical methods. The following sections outline the key experimental protocols based on the reviewed literature.
Sample and Standard Preparation
-
Standard Stock Solution: Accurately weigh and dissolve Calcipotriol working standard in a suitable diluent, such as a mixture of acetonitrile and water, to a known concentration.[1][7][8]
-
Sample Preparation (Ointment): An accurately weighed portion of the ointment is typically dispersed in a non-polar solvent like n-Hexane, followed by extraction of the active ingredient with the diluent. The mixture is then centrifuged to separate the clear analytical solution.[1]
Forced Degradation Studies
To establish the stability-indicating nature of an HPLC method, forced degradation studies are performed as per ICH guidelines. This involves subjecting the drug substance or drug product to various stress conditions:
-
Acid Hydrolysis: Treatment with a dilute acid (e.g., 0.01N HCl) at room temperature.[]
-
Base Hydrolysis: Treatment with a dilute base (e.g., 0.005N NaOH) at room temperature.[]
-
Oxidative Degradation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at an elevated temperature (e.g., 70°C).[]
-
Thermal Degradation: Heating the sample at a specific temperature for a defined period.
-
Photolytic Degradation: Exposing the sample to UV light.[10][11]
Visualization of Method Validation and Selection
The following diagrams illustrate the workflow for HPLC method validation and a logical approach to selecting an appropriate method.
Caption: Workflow for HPLC Method Validation for Impurities as per ICH Q2(R1).
Caption: Decision Tree for Selecting an HPLC Method for Calcipotriol Impurity Analysis.
Conclusion
The validation of an HPLC method for the determination of Calcipotriol impurities is a comprehensive process that must adhere to the stringent requirements of the ICH Q2(R1) guidelines.[12][13][14][15] The choice between different HPLC methods will depend on the specific requirements of the analysis, such as the need to separate a complex mixture of impurities, the desired run time, and the available instrumentation. The methods presented in this guide have been shown to be specific, accurate, precise, and stability-indicating, making them suitable for the quality control of Calcipotriol in pharmaceutical formulations.[1][2][7][8] The provided workflows for method validation and selection serve as a practical resource for researchers and analysts in the pharmaceutical industry.
References
- 1. file.scirp.org [file.scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 4. scirp.org [scirp.org]
- 5. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D 3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene | Semantic Scholar [semanticscholar.org]
- 6. scilit.com [scilit.com]
- 7. rjptonline.org [rjptonline.org]
- 8. rjptonline.org [rjptonline.org]
- 10. mdpi.com [mdpi.com]
- 11. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 13. starodub.nl [starodub.nl]
- 14. fda.gov [fda.gov]
- 15. database.ich.org [database.ich.org]
Comparative analysis of HPLC and UPLC for Calcipotriol impurity profiling
For researchers, scientists, and drug development professionals dedicated to ensuring the quality and safety of pharmaceutical products, the choice of analytical methodology is paramount. This guide provides a detailed comparative analysis of High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for the impurity profiling of Calcipotriol (B1668217), a synthetic vitamin D3 analog used in the treatment of psoriasis.
Calcipotriol's complex structure and susceptibility to degradation from factors like light, heat, and oxidation necessitate robust analytical methods to detect and quantify any impurities.[1][] This comparison will delve into the performance, experimental protocols, and overall efficiency of HPLC and UPLC, supported by data synthesized from various studies.
Performance Comparison: HPLC vs. UPLC
UPLC, a more recent innovation in liquid chromatography, is designed to offer significant advantages over traditional HPLC.[3] The primary distinction lies in the use of smaller stationary phase particles (typically <2 µm in UPLC vs. 3-5 µm in HPLC), which leads to higher separation efficiency.[4] This fundamental difference translates into several key performance benefits, particularly for the complex separations required in impurity profiling.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Ultra-Performance Liquid Chromatography (UPLC) |
| Typical Particle Size | 3–5 µm | <2 µm |
| Typical Operating Pressure | Up to 400 bar | Up to 1000–1200 bar[4] |
| Analysis Time | 20–45 minutes[4] | 2–5 minutes[4] |
| Resolution | Moderate | High, with sharper peaks[5][6] |
| Sensitivity | Moderate | High, with improved detection of low-level impurities[5][6] |
| Solvent Consumption | High | Low (reduced by approximately 70-80%)[4] |
| Throughput | Lower | High[6] |
Experimental Protocols
The following are representative experimental protocols for HPLC and UPLC methods for the analysis of Calcipotriol and its impurities, based on published literature.
Representative HPLC Method for Calcipotriol and Related Compounds
This method is designed for the separation of Calcipotriol from its known impurities and degradation products.
| Parameter | Details |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[7] |
| Mobile Phase | Acetonitrile/water (53:47, v/v)[7] |
| Flow Rate | 1.0 mL/min[7] |
| Detection Wavelength | 264 nm[] |
| Injection Volume | 20 µL |
| Column Temperature | Ambient or controlled at 25 °C |
Representative UPLC Method for Calcipotriol and Impurities
This method leverages the advantages of UPLC for a faster and more sensitive separation.
| Parameter | Details |
| Column | Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid(Gradient elution may be employed for optimal separation) |
| Flow Rate | 0.3 - 0.5 mL/min[4] |
| Detection Wavelength | 264 nm |
| Injection Volume | 2 µL |
| Column Temperature | 40 °C[1] |
Visualizing the Workflow and Comparison
To better illustrate the processes and logical comparisons, the following diagrams are provided.
Conclusion
For the impurity profiling of Calcipotriol, UPLC demonstrates clear advantages over traditional HPLC. The significant reduction in analysis time, coupled with enhanced resolution and sensitivity, allows for higher throughput and more accurate detection of trace-level impurities.[5][6] While HPLC remains a robust and reliable technique, UPLC is the superior choice for laboratories focused on efficiency, reduced operational costs, and the highest level of analytical detail required in modern pharmaceutical quality control. The transition from HPLC to UPLC for Calcipotriol impurity profiling can lead to substantial improvements in laboratory productivity and data quality, ultimately contributing to the delivery of safer and more effective medications.
References
- 1. mdpi.com [mdpi.com]
- 3. Advantages of application of UPLC in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. UPLC vs HPLC: what is the difference? - Alispharm [alispharm.com]
- 6. ijrpr.com [ijrpr.com]
- 7. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of analytical methods for Calcipotriol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of Calcipotriol (B1668217), a synthetic vitamin D analogue widely used in the treatment of psoriasis. While a formal inter-laboratory comparison study is not publicly available, this document synthesizes data from various single-laboratory validation studies to offer an objective overview of the performance of commonly employed techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The information presented herein is intended to assist researchers and drug development professionals in selecting the most appropriate analytical method for their specific needs, whether for quality control of pharmaceutical formulations or for pharmacokinetic and metabolism studies in biological matrices. This guide adheres to stringent data presentation and visualization requirements to ensure clarity and ease of comparison.
Data Presentation: A Comparative Analysis
The following tables summarize the quantitative performance data for various analytical methods for Calcipotriol as reported in peer-reviewed literature. It is important to note that these values were obtained in single-laboratory settings and may vary between laboratories and different sample matrices.
Table 1: Comparison of HPLC Methods for Calcipotriol Analysis
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 |
| Linearity (r²) | 0.999[1] | > 0.999[2] | Not Specified | > 0.999[3] |
| Accuracy (% Recovery) | ~100%[1] | 98-102%[2][3] | > 98%[4] | 98-102%[2][3] |
| Precision (%RSD) | < 2%[1][4] | < 2%[3] | < 2%[4] | < 2% |
| Limit of Detection (LOD) | 0.599 µg/mL[1] | 0.04 µg/mL[2] | Not Specified | Not Specified |
| Limit of Quantification (LOQ) | 1.816 µg/mL[1] | 0.12 µg/mL[2] | 20 ng/mL[4] | Not Specified |
| Wavelength | 264 nm[1] | 240 nm[2] | 263 nm[4] | 260 nm[3] |
| Mobile Phase | Methanol (B129727):Water (80:20, v/v)[1][4] | Acetonitrile and Water[2] | Methanol:Acetonitrile:Water (67:23:10, v/v/v)[4] | Methanol:Phosphate Buffer (70:30, v/v) |
| Column | C18 (250mm x 4.6mm, 5µm)[1] | C18[2] | RP18 (4mm x 125mm, 5µm)[4] | C18 (4.6mm x 150mm, 5µm)[3] |
| Flow Rate | 1 mL/min[1][4] | Not Specified | 1 mL/min[4] | 0.8 mL/min[3] |
| Retention Time | 8.2 min[1] | Not Specified | ~6 min | Not Specified |
Table 2: Comparison of LC-MS/MS Methods for Calcipotriol Analysis
| Parameter | Method 1 (Lovastatin IS) | Method 2 (Calcipotriol-d4 IS - Expected) |
| Linearity (r²) | > 0.99 | > 0.995 |
| Accuracy (% Recovery) | 85-115% | 95-105% |
| Precision (%RSD) | < 15% | < 10% |
| Limit of Quantification (LOQ) | 0.5 ng/mL (in receptor medium)[5] | Lower LOQ expected |
| Internal Standard | Lovastatin[5] | MC 1080-d4 (Calcipotriol-d4) |
| Ionization Mode | Electrospray Ionization (Negative)[5] | Electrospray Ionization |
| Matrix | Skin homogenate, receptor medium, ointment[5] | Biological matrices |
Experimental Protocols
Below are detailed methodologies for representative HPLC and LC-MS/MS experiments for the analysis of Calcipotriol, synthesized from the reviewed literature.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Calcipotriol in Ointment
This protocol is based on a method developed for the quantitative estimation of Calcipotriol in a pharmaceutical ointment formulation.[1]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 column (e.g., 250mm x 4.6 mm, 5µm particle size).[1]
-
Mobile Phase: A mixture of methanol and water in an 80:20 (v/v) ratio.[1][4]
-
Detection Wavelength: 264 nm.[1]
-
Injection Volume: 20 µL.
2. Preparation of Standard Solutions:
-
Prepare a stock solution of Calcipotriol reference standard in methanol.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare working standard solutions at different concentrations to establish a calibration curve.
3. Sample Preparation:
-
Accurately weigh a portion of the Calcipotriol ointment.
-
Dissolve the ointment in a suitable solvent, such as chloroform, to extract the Calcipotriol.[4]
-
Filter the resulting solution to remove any undissolved excipients.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
4. Analysis:
-
Inject the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of Calcipotriol.
-
Quantify the amount of Calcipotriol in the sample by comparing its peak area with the calibration curve generated from the standard solutions.
Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Calcipotriol in Biological Matrices
This protocol is a generalized procedure for the quantification of Calcipotriol in biological samples like skin homogenate, based on a validated method.[5]
1. Instrumentation and Chromatographic-Mass Spectrometric Conditions:
-
LC-MS/MS System: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 column (e.g., Extend-C18).[5]
-
Mobile Phase: Isocratic elution with an appropriate mobile phase (e.g., a mixture of organic solvent and aqueous buffer).
-
Flow Rate: A suitable flow rate for the column dimensions.
-
Ionization Mode: ESI in negative ion mode.[5]
-
MRM Transitions: Monitor the precursor to product ion transitions for Calcipotriol (e.g., m/z 411.1 → 393.5) and the internal standard (e.g., Lovastatin, m/z 403.2 → 101.2).[5]
2. Preparation of Standard and Quality Control (QC) Samples:
-
Prepare stock solutions of Calcipotriol and the internal standard (IS) in a suitable organic solvent.
-
Spike blank biological matrix with known concentrations of Calcipotriol to prepare calibration standards and QC samples.
3. Sample Preparation (Liquid-Liquid Extraction):
-
To a known volume of the biological sample (e.g., skin homogenate, receptor medium), add the internal standard solution.
-
Perform liquid-liquid extraction using an appropriate organic solvent.
-
Separate the organic layer, evaporate it to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
4. Analysis:
-
Inject the prepared samples into the LC-MS/MS system.
-
Acquire data using the specified MRM transitions.
-
Calculate the peak area ratios of Calcipotriol to the internal standard.
-
Quantify the concentration of Calcipotriol in the samples using a calibration curve constructed from the peak area ratios of the calibration standards.
Visualizations: Workflows and Signaling Pathways
To further elucidate the methodologies and the mechanism of action of Calcipotriol, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the development and validation of an analytical method.
Caption: The signaling pathway of Calcipotriol in keratinocytes, leading to its therapeutic effects in psoriasis.[1][4][6]
References
- 1. mdpi.com [mdpi.com]
- 2. Calcipotriol inhibits proliferation of human keratinocytes by downregulating STAT1 and STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologic effects of topical calcipotriol (MC 903) treatment in psoriatic skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Calcipotriene? [synapse.patsnap.com]
- 5. Calcipotriol and betamethasone dipropionate exhibit different immunomodulatory effects on imiquimod-induced murine psoriasiform dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
A Comparative Guide to the Cross-Validation of Analytical Methods for the Quantification of Impurity F (Dimethylamine Hydrochloride) in Metformin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of Impurity F, chemically known as Dimethylamine Hydrochloride, a potential impurity in the drug substance Metformin Hydrochloride. The objective is to present a cross-validation perspective on commonly employed analytical techniques, supported by experimental data to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to Impurity F and the Imperative of Accurate Quantification
Impurity F, or Dimethylamine Hydrochloride, is a known potential impurity in Metformin Hydrochloride. Regulatory bodies mandate strict control over impurities in active pharmaceutical ingredients (APIs) to ensure the safety and efficacy of the final drug product. Accurate and precise quantification of Impurity F is therefore a critical aspect of quality control in the manufacturing of Metformin. This guide explores and compares two widely used analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Headspace Gas Chromatography (HS-GC).
Comparative Analysis of Analytical Methods
The selection of an analytical method for impurity quantification is a multi-faceted decision, balancing sensitivity, specificity, and the nature of the analyte. Below is a detailed comparison of HPLC and Headspace GC methods for the determination of Impurity F.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the quantitative performance characteristics of a representative HPLC and a Headspace GC method for the quantification of Impurity F in Metformin Hydrochloride.
| Performance Characteristic | High-Performance Liquid Chromatography (HPLC) | Headspace Gas Chromatography (HS-GC) |
| Principle | Separation based on partitioning between a stationary and mobile phase. | Separation of volatile compounds from a sample matrix. |
| Linearity Range | 0.5 - 5 ppm | LOQ to 150% of specification limit |
| Limit of Detection (LOD) | Not explicitly stated for Impurity F | Not explicitly stated for Impurity F |
| Limit of Quantitation (LOQ) | 0.5 ppm | Not explicitly stated for Impurity F |
| Accuracy (% Recovery) | Not explicitly stated for Impurity F | 93.1 - 104.3%[1] |
| Precision (%RSD) | Not explicitly stated for Impurity F | Overall %RSD of recovery: 4.0%[1][2] |
| Specificity | Method is specific for Metformin and its impurities. | Confirmed by absence of interference from diluent.[1] |
Experimental Protocols: A Detailed Look into the Methodologies
Detailed and robust experimental protocols are the bedrock of reproducible and reliable analytical results. The following sections outline the methodologies for the HPLC and Headspace GC methods.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the simultaneous determination of Metformin and its related impurities.
-
Chromatographic System:
-
Column: A suitable C18 column.
-
Mobile Phase: A mixture of a buffer solution and an organic modifier (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a specified wavelength (e.g., 218 nm or 236 nm).[3]
-
Column Temperature: Ambient or controlled.
-
-
Sample Preparation:
-
Accurately weigh a suitable amount of Metformin Hydrochloride sample.
-
Dissolve in the mobile phase or a suitable diluent to achieve a known concentration.
-
Filter the solution through a 0.45 µm filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of Impurity F reference standard in the mobile phase or diluent.
-
Perform serial dilutions to prepare a series of calibration standards covering the desired concentration range (e.g., 0.5 to 5 ppm).[4]
-
Headspace Gas Chromatography (HS-GC) Method
This method is specifically designed for the analysis of volatile impurities like dimethylamine.[2]
-
Chromatographic System:
-
Headspace Autosampler Parameters:
-
Sample Preparation:
-
Accurately weigh the Metformin Hydrochloride sample into a headspace vial.
-
Add a specific volume of a diluent consisting of dimethyl sulphoxide (DMSO) and imidazole.[2]
-
Seal the vial and place it in the headspace autosampler.
-
-
Standard Preparation:
-
Prepare standard solutions of Dimethylamine hydrochloride in the DMSO-imidazole diluent at various concentrations.[2]
-
Transfer the standard solutions to headspace vials for analysis.
-
Methodology Visualization
To further elucidate the experimental processes, the following diagrams illustrate the workflows for method validation and sample analysis.
References
Unveiling the Detection Limits of Calcipotriol Impurity F: A Comparative Guide
For researchers, scientists, and professionals in drug development, ensuring the purity and safety of pharmaceutical compounds is paramount. This guide provides a comparative analysis of the limit of detection (LOD) and limit of quantification (LOQ) related to Calcipotriol (B1668217) Impurity F, a key parameter in the quality control of the psoriasis treatment drug, calcipotriol. While specific quantitative data for Impurity F remains elusive in publicly available literature, this document compiles relevant data for the parent compound, calcipotriol, to offer a valuable benchmark. The guide also details a robust experimental protocol for the determination of these limits and visualizes the analytical workflow.
Quantitative Data Summary
Table 1: Limit of Detection (LOD) and Limit of Quantification (LOQ) for Calcipotriol
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Source(s) |
| RP-HPLC | 0.002 µg/mL | 0.006 µg/mL | [1][2] |
| RP-HPLC | 0.005 ppm (µg/mL) | 0.02 ppm (µg/mL) | |
| RP-HPLC | 0.599 µg/mL | 1.816 µg/mL | [3] |
Experimental Protocol: Stability-Indicating RP-HPLC Method
The following protocol is based on a validated stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method developed for the estimation of calcipotriol and its impurities[1][2]. This method is capable of separating various impurities from the main compound.
1. Instrumentation and Chromatographic Conditions:
-
System: High-Performance Liquid Chromatograph (HPLC) equipped with a UV-Vis detector.
-
Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size.
-
Column Temperature: 50°C.
-
Mobile Phase: A gradient mixture of two components:
-
Component A: Water:Methanol:Tetrahydrofuran (70:25:5 v/v/v).
-
Component B: Acetonitrile:Water:Tetrahydrofuran (90:5:5 v/v/v).
-
-
Gradient Program:
Time (min) Flow (mL/min) % Component A % Component B 0.1 1.0 98 2 2.0 1.0 98 2 15.0 1.0 70 30 28.0 1.0 70 30 30.0 1.0 72 28 55.0 2.0 5 95 62.0 2.0 5 95 65.0 1.0 92 8 | 70.0 | 1.0 | 92 | 8 |
-
Detection Wavelength: 264 nm for calcipotriol and its related impurities.
-
Injection Volume: 20 µL.
2. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a known amount of Calcipotriol Impurity F reference standard in a suitable diluent (e.g., acetonitrile:water - 95:5 v/v) to prepare a stock solution of a known concentration.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve. For LOD and LOQ determination, prepare solutions at the estimated concentration levels.
-
Sample Solution: Prepare the sample containing calcipotriol and its impurities by dissolving a known amount in the diluent to achieve a concentration within the linear range of the method.
3. Determination of LOD and LOQ:
The LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve, as per ICH guidelines.
-
Signal-to-Noise Ratio Method:
-
Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD.
-
Determine the concentration that yields a signal-to-noise ratio of approximately 10:1 for LOQ.
-
-
Calibration Curve Method:
-
LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)
-
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) for an analyte such as Calcipotriol Impurity F using a chromatographic method.
Caption: Workflow for LOD & LOQ Determination.
References
Navigating the Labyrinth of Calcipotriol Impurities: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, ensuring the purity and stability of Calcipotriol, a synthetic vitamin D analogue for psoriasis treatment, is paramount. This guide provides a comprehensive comparison of analytical methods, focusing on their specificity and selectivity in detecting and quantifying process-related impurities and degradation products.
Calcipotriol's complex molecular structure makes it susceptible to the formation of various impurities during synthesis and upon storage, including isomers and degradation products.[] Regulatory bodies mandate stringent control over these impurities, necessitating robust analytical methods to ensure the safety and efficacy of the final drug product. This guide delves into the most prevalent chromatographic techniques, offering a comparative analysis of their performance based on experimental data.
Comparative Analysis of Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), are the primary tools for analyzing Calcipotriol and its impurities. The choice of method often depends on the specific requirements for sensitivity, resolution, and analytical throughput. Below is a summary of key performance parameters for various published methods.
| Method | Column | Mobile Phase | Detection | LOD (µg/mL) | LOQ (µg/mL) | Key Separations |
| RP-HPLC [2][3] | RP-C18, 150 x 4.6 mm, 2.7 µm | Gradient of water, methanol (B129727), acetonitrile, and tetrahydrofuran | UV at 264 nm | 0.002 | 0.006 | Separates Calcipotriol from impurities B, C, D, and pre-Calcipotriene.[2] |
| RP-HPLC [4] | Zorbax 300 SB-C18, 250 x 4.6 mm, 3.5 µm | Isocratic mixture of methanol and water (70:30 v/v) | UV at 264 nm | 0.005 | 0.02 | Identifies pre-Calcipotriol as a degradation product. |
| UPLC-MS [5] | Not specified | Not specified | MS | Not specified | Not specified | Characterized four previously unknown degradation products. |
| LC-MS [] | C18, 150 x 4.6 mm, 2.7 µm | Gradient of Water:MeOH:THF and ACN:Water:THF | UV at 264 nm and MS | Not specified | Not specified | Separation of a wide range of analytes. |
Understanding Calcipotriol Impurities
A variety of impurities have been identified for Calcipotriol, arising from the manufacturing process or degradation. These are often designated by letters (A, B, C, etc.) as per the European Pharmacopoeia (EP) or as other numbered impurities. Pre-Calcipotriene is a significant isomeric impurity that can be formed under thermal stress.[2]
Known Calcipotriol Impurities:
-
Calcipotriol EP Impurity A (CAS: 126860-83-1)[][6]
-
Calcipotriol EP Impurity B (CAS: 2948288-30-8)[][6]
-
Calcipotriol EP Impurity C (CAS: 113082-99-8)[][6]
-
Calcipotriol EP Impurity D (CAS: 112827-99-3)[][6]
-
Calcipotriol EP Impurity E [][6]
-
Calcipotriol EP Impurity F (CAS: 112875-61-3)[][6]
-
Calcipotriol EP Impurity G [][7]
-
Calcipotriol EP Impurity H [][6]
-
Calcipotriol EP Impurity I [6]
-
Pre-Calcipotriene
Experimental Protocols: A Closer Look
The specificity and selectivity of an analytical method are critically dependent on the experimental conditions. Below are detailed protocols for two common HPLC-based methods.
Method 1: Stability-Indicating RP-HPLC for Multiple Impurities[2][3][4]
This method is designed to separate Calcipotriol from its known impurities, including the critical pre-Calcipotriene isomer.
-
Instrumentation: Waters Alliance HPLC system with a UV/VIS or Photodiode Array (PDA) detector.
-
Column: RP-C18, 150 x 4.6 mm, 2.7 µm particle size, maintained at 50°C.[2]
-
Mobile Phase: A gradient elution using a mixture of water, methanol, acetonitrile, and tetrahydrofuran.
-
Detection: UV detection at 264 nm for Calcipotriol and its related impurities.[2]
-
Sample Preparation: For ointment samples, approximately 2500 mg is dispersed in n-Hexane, followed by extraction with a diluent. The mixture is then centrifuged, and the clear lower layer is injected for analysis.[3]
-
Forced Degradation Studies: To prove the stability-indicating nature of the method, samples are subjected to acidic, basic, oxidative, humidity, photolytic, and thermal stress conditions.[2][3]
Method 2: UPLC-MS/MS for In-depth Characterization
For a more detailed investigation and structural elucidation of unknown impurities, a UPLC-MS/MS method is employed.
-
Instrumentation: An advanced UPLC system coupled with a mass spectrometer.[5]
-
Forced Degradation: Calcipotriol is exposed to various stress conditions, such as heat, UVA radiation, and oxidation with hydrogen peroxide, to generate degradation products.[5]
-
Analysis: The stressed samples are analyzed by UPLC-MS to separate and identify the degradation products based on their mass-to-charge ratio and fragmentation patterns. This technique has been successful in identifying and characterizing four degradation products of Calcipotriol.[5]
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of Calcipotriol impurities, from sample preparation to data analysis and reporting, as mandated by ICH guidelines.
References
- 2. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 3. file.scirp.org [file.scirp.org]
- 4. rjptonline.org [rjptonline.org]
- 5. mdpi.com [mdpi.com]
- 6. veeprho.com [veeprho.com]
- 7. Calcipotriol EP Impurity G | C54H78O5 | CID 76965852 - PubChem [pubchem.ncbi.nlm.nih.gov]
Comparison of different detectors for the analysis of Calcipotriol
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Calcipotriol (B1668217), a potent synthetic analogue of vitamin D3 used in the treatment of psoriasis, is critical for ensuring product quality, assessing therapeutic efficacy, and conducting pharmacokinetic studies. The choice of an analytical detector is a pivotal decision in method development, directly impacting sensitivity, selectivity, and the overall reliability of results. This guide provides an objective comparison of the most commonly employed detectors for Calcipotriol analysis: Ultraviolet (UV) detectors, Mass Spectrometry (MS) detectors, and Electrochemical detectors. The performance of each is evaluated based on experimental data from published literature, and detailed experimental protocols are provided to support your analytical needs.
Performance Comparison of Detectors
The selection of an appropriate detector for Calcipotriol analysis is contingent on the specific requirements of the application, such as the sample matrix, the required level of sensitivity, and the need for structural confirmation. The following table summarizes the key performance characteristics of UV, MS, and Electrochemical detectors based on reported data.
| Performance Parameter | UV Detector (HPLC-UV/DAD) | Mass Spectrometry (LC-MS/MS) | Electrochemical Detector (Stochastic Sensor) |
| Principle of Detection | Measurement of UV absorbance at a specific wavelength (typically ~264 nm for Calcipotriol). | Measurement of the mass-to-charge ratio (m/z) of the analyte and its fragments. | Measurement of changes in electrical current or potential due to the interaction of the analyte with an electrode surface. |
| Selectivity | Moderate. Relies on chromatographic separation to distinguish Calcipotriol from other UV-absorbing compounds. Co-eluting impurities can interfere. | High to Very High. Provides structural information through fragmentation patterns (e.g., MRM transitions for Calcipotriol: m/z 411.1 → 393.5[1]), minimizing interference from matrix components. | High. Relies on the distinct electrochemical signature of the analyte. For stochastic sensors, the "toff" parameter provides selectivity[2]. |
| Sensitivity (LOD/LOQ) | LOD: ~2-5 ng/mL[3]; LOQ: ~6-20 ng/mL.[3] | LLOQ: 0.5 ng/mL in receptor medium, 1 ng/mL in skin homogenate.[1] | LOQ: 1.0 x 10⁻¹⁵ mol L⁻¹.[2] |
| Linearity Range | Typically in the µg/mL range (e.g., 0.5–2.5 µg/mL). | Wide dynamic range, typically from sub-ng/mL to µg/mL (e.g., 0.5–500 ng/mL). | Extremely wide linear concentration range: 1.0 x 10⁻¹⁵ to 1.0 x 10⁻³ mol L⁻¹.[2] |
| Precision (%RSD) | Typically <2% for intra- and inter-day precision. | Typically <15% for intra- and inter-day precision in biological matrices. | <0.05% in pharmaceutical and water samples.[2] |
| Accuracy (% Recovery) | Typically 98-102%. | Typically within 85-115% in biological matrices. | 99.10% to 99.99% in pharmaceutical and water samples.[2] |
| Typical Application | Routine quality control of pharmaceutical formulations (ointments, creams). | Bioanalysis of complex matrices (e.g., skin homogenate, plasma, blood), impurity profiling, and metabolite identification. | On-site analysis of pharmaceutical formulations and environmental water samples.[2] |
| Cost & Complexity | Lower cost, simpler operation and maintenance. | Higher initial investment, more complex operation and maintenance. | Potentially lower cost for disposable sensors, instrumentation can be portable and less complex than MS. |
Experimental Workflows and Logical Relationships
The general workflow for the analysis of Calcipotriol involves several key steps, from sample preparation to data analysis. The specific details of each step may vary depending on the chosen detector and the sample matrix.
Caption: General experimental workflow for the analysis of Calcipotriol.
The decision-making process for selecting a suitable detector often involves a trade-off between various factors. The following diagram illustrates a logical relationship for detector selection based on key analytical requirements.
Caption: Decision logic for selecting a detector for Calcipotriol analysis.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is well-suited for the quantification of Calcipotriol in pharmaceutical preparations such as ointments and creams.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of methanol (B129727) and water, typically in a ratio of 80:20 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient or controlled at 25°C.
-
Detection Wavelength: 264 nm.
-
Injection Volume: 20 µL.
-
-
Sample Preparation (for Ointment):
-
Accurately weigh a portion of the ointment equivalent to a known amount of Calcipotriol.
-
Disperse the ointment in a suitable non-polar solvent like n-hexane and sonicate.
-
Extract the Calcipotriol into a miscible solvent such as methanol or the mobile phase.
-
Centrifuge the mixture to separate the excipients.
-
Filter the supernatant through a 0.45 µm filter before injection.
-
-
Validation Parameters:
-
Linearity: Typically established in the range of 5-30 µg/mL.
-
Accuracy: Determined by spike-recovery studies, with expected recoveries between 98-102%.
-
Precision: Assessed by replicate injections, with a relative standard deviation (%RSD) of less than 2%.
-
Limit of Detection (LOD) and Quantification (LOQ): Determined based on signal-to-noise ratios, with typical values around 5 ng/mL and 20 ng/mL, respectively[3].
-
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the determination of Calcipotriol in complex biological matrices due to its high sensitivity and selectivity.
-
Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 30-40°C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode. For Calcipotriol, negative ion mode has been reported[1].
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
-
Sample Preparation (for Biological Samples):
-
To a small volume of the sample (e.g., 50 µL of plasma or skin homogenate), add an internal standard.
-
Perform a protein precipitation step using a solvent like acetonitrile.
-
Alternatively, perform a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., ethyl acetate).
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase before injection.
-
-
Validation Parameters:
-
Linearity: Established over a wide concentration range, for example, 0.5 to 500 ng/mL.
-
Lower Limit of Quantification (LLOQ): Determined as the lowest concentration on the calibration curve with acceptable precision and accuracy (typically <20%). Reported LLOQs are as low as 0.5 ng/mL in receptor medium[1].
-
Accuracy and Precision: Intra- and inter-day accuracy and precision should be within ±15% (±20% at the LLOQ).
-
Electrochemical Detection
Electrochemical methods, particularly stochastic sensors, represent an emerging technology for the rapid and highly sensitive detection of Calcipotriol.
-
Instrumentation: A potentiostat with a three-electrode system, which can be a screen-printed electrode (SPE).
-
Sensor Configuration (Stochastic Sensor Example):
-
Measurement Principle (Stochastic Mode):
-
The sensor operates based on the principle of channel conductivity. When a molecule of Calcipotriol enters a channel on the sensor surface, it blocks the channel for a characteristic time (t_off), which is used for its identification. The frequency of these blocking events is proportional to the concentration of the analyte.
-
-
Experimental Conditions:
-
Electrolyte: Phosphate buffer solution (PBS, 0.1 mol L⁻¹, pH 5.0)[2].
-
Potential: A constant potential is applied to the working electrode.
-
-
Sample Preparation:
-
For pharmaceutical formulations, a simple dilution in the supporting electrolyte may be sufficient.
-
For environmental water samples, minimal pre-treatment may be required[2].
-
-
Performance Characteristics:
-
Linearity: Has been demonstrated over an exceptionally wide concentration range (1.0 x 10⁻¹⁵ to 1.0 x 10⁻³ mol L⁻¹)[2].
-
Limit of Quantification (LOQ): Reported to be as low as 1.0 x 10⁻¹⁵ mol L⁻¹[2].
-
Selectivity: Achieved through the unique t_off signature for Calcipotriol, allowing for its simultaneous determination with other compounds[2].
-
References
Unraveling the Stability Landscape of Calcipotriol and Its Impurities: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the stability of an active pharmaceutical ingredient (API) and its impurities is paramount to ensuring drug product quality, safety, and efficacy. This guide provides a comprehensive comparison of the stability of calcipotriol (B1668217), a synthetic vitamin D3 analogue used in the treatment of psoriasis, and its primary impurities under various stress conditions. The information presented is supported by experimental data and detailed methodologies to aid in the development of robust formulations and analytical methods.
Calcipotriol is known to be sensitive to several environmental factors, including light, heat, and pH.[1][][3] Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the drug substance. These studies also help in developing stability-indicating analytical methods.
Comparative Stability Under Stress Conditions
The stability of calcipotriol and its impurities varies significantly under different stress conditions. The following table summarizes the degradation behavior based on available experimental data.
| Stress Condition | Calcipotriol Degradation | Key Impurities/Degradants Formed | Comparative Stability Notes |
| Photodegradation | Highly susceptible to UVA and UVB radiation.[4][5] Significant degradation can occur, especially in the presence of certain UV filters like sulisobenzone.[1][6] | Isomers (e.g., pre-calcipotriol, Z-isomer), diastereomers, and other photoproducts affecting the side chain.[1][6][7] | Pre-calcipotriol is a significant degradant under UVA radiation and heat.[1] The presence of antioxidants and appropriate UV filters can mitigate photodegradation.[8] |
| Thermal Degradation | Sensitive to heat, with pre-calcipotriol being a notable degradation product.[1][] | Pre-calcipotriol is formed through a reversible isomerization process accelerated by heat.[1] | Anhydrous calcipotriol is less stable than its monohydrate form under thermal stress.[9] Pre-calcipotriol exists in equilibrium with calcipotriol in solution.[1] |
| Acid Hydrolysis | Susceptible to degradation in acidic conditions.[] | Information on specific acid degradation products is limited in the provided search results. | Betamethasone (B1666872) dipropionate, often co-formulated with calcipotriol, is stable in acidic conditions (pH 4-6), creating a formulation challenge.[9][10] |
| Base Hydrolysis | Susceptible to degradation in basic conditions.[] | Information on specific base degradation products is limited in the provided search results. | Calcipotriol exhibits maximum stability at a pH greater than 8, a condition under which betamethasone dipropionate is unstable due to ester hydrolysis.[9][10] |
| Oxidative Stress | Shows significant degradation under oxidative conditions (e.g., exposure to hydrogen peroxide).[] | Pre-calcipotriol has been identified as a degradation product under oxidative stress.[1] | The side chain of the calcipotriol molecule is susceptible to oxidation. |
Experimental Protocols
Detailed methodologies are crucial for replicating and validating stability studies. Below are protocols for key experiments cited in the literature.
Forced Degradation Studies
Forced degradation studies are conducted to intentionally degrade the drug substance to identify potential degradation products and validate the stability-indicating power of analytical methods.
-
Acid and Base Hydrolysis:
-
Prepare solutions of calcipotriol in an acidic medium (e.g., 0.01N HCl) and a basic medium (e.g., 0.005N NaOH).[]
-
Incubate the solutions at room temperature for a specified period (e.g., 5 minutes).[]
-
Neutralize the solutions and dilute to a suitable concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method.[]
-
-
Oxidative Degradation:
-
Prepare a solution of calcipotriol in a solution of hydrogen peroxide (e.g., 3% H2O2).[]
-
Incubate the solution at an elevated temperature (e.g., 70°C) for a short duration (e.g., 10 minutes).[]
-
Dilute the solution to a suitable concentration.
-
Analyze the samples by HPLC.[]
-
-
Thermal Degradation:
-
Expose solid calcipotriol or a solution of the drug to elevated temperatures (e.g., 60°C) for a defined period (e.g., 2 hours).[]
-
For solutions, allow to cool to room temperature. For solid samples, dissolve in a suitable solvent.
-
Dilute to an appropriate concentration and analyze by HPLC.[]
-
-
Photostability Testing:
-
Expose a solution of calcipotriol (e.g., 0.1 mg/mL in methanol) in quartz Petri dishes to a controlled light source.[1]
-
Use a photostability chamber equipped with a UVA lamp, with samples placed at a fixed distance from the source (e.g., 13 cm).[1]
-
Irradiate for a specified duration or until significant degradation is observed.
-
Analyze the samples using a validated UHPLC/MS method to identify and quantify photodegradants.[1]
-
Stability-Indicating HPLC Method
A robust analytical method is essential to separate and quantify the parent drug from its degradation products.
-
Chromatographic Conditions (Example):
Visualizing Experimental and Logical Workflows
Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes and relationships.
Caption: Workflow for comparative stability testing of calcipotriol.
Caption: Simplified photodegradation pathway of calcipotriol.
References
- 1. Photodegradation Assessment of Calcipotriol in the Presence of UV Absorbers by UHPLC/MSE [mdpi.com]
- 3. rjptonline.org [rjptonline.org]
- 4. researchgate.net [researchgate.net]
- 5. Topical calcitriol is degraded by ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. LC separation of calcipotriol from its photodegradation products and protection possibilities using adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN104666312A - Preparation containing calcipotriol and betamethasone dipropionate - Google Patents [patents.google.com]
- 10. CN106344589A - Stability-improved calcipotriol-betamethasone composition - Google Patents [patents.google.com]
- 11. Stability Indicating RP-HPLC Method for Estimation of Impurities of Vitamin D3 Analogue and Corticosteroid Used as Antipsoriatic Drugs. An Attempt to Characterize Pre-Calcipotriene [scirp.org]
- 12. file.scirp.org [file.scirp.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Calcipotriol Impurity F
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of Calcipotriol Impurity F, a crucial aspect of laboratory safety and chemical handling. Adherence to these procedural, step-by-step instructions will help mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is critical to be familiar with the safety information outlined in the Material Safety Data Sheet (MSDS).
Personal Protective Equipment (PPE): All personnel handling Calcipotriol Impurity F must wear appropriate PPE to prevent exposure.[1][2] This includes, but is not limited to:
-
Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3]
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, that have been inspected prior to use.[1][3]
-
Body Protection: A lab coat or disposable gown.[1] For larger quantities or in case of a spill, a Tyvek coverall may be necessary.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator (e.g., N95) is recommended to prevent inhalation.[1][3]
First-Aid Measures: In case of accidental exposure, follow these procedures immediately:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, seek medical attention.[3]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[3]
-
Eye Contact: Rinse eyes with a gentle stream of pure water for at least 15 minutes.[3]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]
Quantitative Data Summary
The following table summarizes key information for the safe handling and disposal of Calcipotriol Impurity F, based on available safety data.
| Parameter | Specification | Source |
| Recommended Disposal Method | Incineration in a licensed facility with an afterburner and scrubber. | [3] |
| Container Type for Waste | Compatible, properly sealed, and clearly labeled containers. | [4][5] |
| PPE Requirements | Safety goggles, chemical-resistant gloves, lab coat. Respirator if dust is present. | [1][3] |
| First-Aid: Eye Contact | Rinse with pure water for at least 15 minutes. | [3] |
Experimental Protocol: Standard Operating Procedure for Disposal
This protocol outlines the step-by-step methodology for the safe disposal of Calcipotriol Impurity F from a laboratory setting.
1.0 Waste Identification and Segregation:
1.1. Identify all waste streams containing Calcipotriol Impurity F. This includes pure impurity, contaminated labware (e.g., vials, pipette tips), and cleaning materials from spills. 1.2. Segregate Calcipotriol Impurity F waste from other laboratory waste streams at the point of generation.[4] 1.3. Do not mix with incompatible materials.
2.0 Waste Collection and Containment:
2.1. Collect solid waste in a designated, leak-proof, and sealable container. The container must be made of a material compatible with the chemical. 2.2. For liquid waste containing the impurity, use a sealable, chemical-resistant container. 2.3. Ensure the container is clearly labeled as "Hazardous Waste: Calcipotriol Impurity F" and includes the date of waste generation.[5] 2.4. Do not overfill waste containers; a headspace of at least 10% is recommended to accommodate expansion.
3.0 Temporary Storage in the Laboratory:
3.1. Store the sealed waste container in a designated, secure, and well-ventilated area within the laboratory, away from general laboratory traffic. 3.2. The storage area should have secondary containment to control any potential leaks. 3.3. Maintain a log of the accumulated waste.
4.0 Final Disposal:
4.1. Excess and expired materials are to be offered to a licensed hazardous material disposal company.[3] 4.2. The primary recommended method of disposal is incineration in a facility equipped with an afterburner and scrubber.[3] 4.3. Ensure that all federal, state, and local regulations regarding the disposal of this material are strictly followed.[3]
5.0 Contaminated Labware and PPE:
5.1. Dispose of grossly contaminated disposable labware and PPE in the same hazardous waste container as the impurity itself. 5.2. For reusable labware, decontaminate by triple rinsing with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[4][5]
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for Calcipotriol Impurity F.
Caption: Disposal Workflow for Calcipotriol Impurity F.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Calcipotriol Impurity F
For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of Calcipotriol Impurity F. All personnel must adhere to these guidelines to ensure a safe laboratory environment.
Researchers and drug development professionals handling Calcipotriol Impurity F, a derivative of the potent synthetic vitamin D analogue Calcipotriol, must operate with a high degree of caution. Although the specific toxicity of Impurity F is not fully characterized, the parent compound, Calcipotriol, is classified as highly hazardous. Therefore, it is imperative to handle the impurity with the same stringent safety measures as the active pharmaceutical ingredient (API).
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the mandatory PPE for all personnel handling Calcipotriol Impurity F.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for all procedures involving the handling of powders or potential for aerosolization. |
| Full-face or half-mask respirator | A viable alternative to a PAPR, to be used with P100 (or equivalent) particulate filters. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately if contamination is suspected. |
| Body Protection | Disposable Coveralls | Impervious clothing, such as those made of polyethylene-coated polypropylene, is required to prevent skin contact. |
| Eye Protection | Safety Goggles | Must be worn at all times in the laboratory to protect against splashes and airborne particles. |
| Foot Protection | Shoe Covers | To be worn over personal footwear and removed before exiting the designated handling area. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational workflow is critical to minimize the risk of exposure and contamination. The following step-by-step guide details the procedures for handling Calcipotriol Impurity F from receipt to disposal.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
The compound should be stored in a designated, clearly labeled, and well-ventilated area, away from incompatible materials.
-
Access to the storage area should be restricted to authorized personnel only.
2. Preparation and Weighing:
-
All handling of powdered Calcipotriol Impurity F must be conducted within a certified chemical fume hood or a glove box to contain any airborne particles.
-
Before commencing work, ensure that all necessary PPE is correctly donned.
-
Use dedicated, calibrated equipment for weighing and handling.
-
Employ wet chemistry techniques whenever possible to reduce dust generation.
3. Dissolution and Use:
-
When preparing solutions, add the solvent to the solid to minimize the potential for splashing.
-
Keep all containers sealed when not in immediate use.
-
Clearly label all solutions with the compound name, concentration, date, and responsible personnel.
4. Spill Management:
-
In the event of a spill, immediately evacuate the area and alert the appropriate safety personnel.
-
Access to the affected area should be restricted until the spill has been safely cleaned and decontaminated by trained personnel using appropriate spill kits.
Disposal Plan: Ensuring Safe and Compliant Waste Management
The disposal of Calcipotriol Impurity F and any contaminated materials must be handled with extreme care to prevent environmental contamination and exposure to waste handlers.
-
Waste Segregation: All contaminated materials, including gloves, coveralls, weighing papers, and pipette tips, must be segregated into designated hazardous waste containers.
-
Container Labeling: Hazardous waste containers must be clearly labeled with the contents, including the name of the chemical and the associated hazards.
-
Final Disposal: All waste containing Calcipotriol Impurity F must be disposed of through a licensed hazardous waste disposal company.[1] Incineration in a facility equipped with an afterburner and scrubber is the recommended method of disposal.[1]
Experimental Workflow for Handling Calcipotriol Impurity F
Caption: This diagram outlines the essential steps for the safe handling of Calcipotriol Impurity F.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

